Hexadec-2-enamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H31NO |
|---|---|
Molecular Weight |
253.42 g/mol |
IUPAC Name |
hexadec-2-enamide |
InChI |
InChI=1S/C16H31NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h14-15H,2-13H2,1H3,(H2,17,18) |
InChI Key |
HDPOYLJPONQLQO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
Hexadec-2-enamide: A Technical Guide to Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexadec-2-enamide is a fatty acid amide with emerging interest due to its potential biological activities. This technical guide provides a comprehensive overview of the known natural sources of this compound and its derivatives. It details the isolation methodologies from microbial and marine organisms, presenting experimental protocols in a clear and reproducible format. Quantitative data are summarized in structured tables, and key experimental workflows are visualized using diagrams to facilitate understanding and application in research and drug development.
Introduction to this compound
This compound is an unsaturated fatty acid amide with a 16-carbon chain and a double bond at the second carbon position. Its structure suggests potential for diverse biological activities, drawing parallels with other known bioactive fatty acid amides. While research on the parent compound is still developing, derivatives of this compound have been identified from natural sources, hinting at its presence and functional role in various organisms. This guide focuses on the origins and extraction of these promising molecules.
Natural Sources of this compound and its Derivatives
Current research points to two primary natural sources for this compound and its derivatives: myxobacteria and marine copepods.
Myxobacteria: Myxococcus sp.
The myxobacterium Myxococcus sp. is a known producer of a variety of secondary metabolites. Notably, it synthesizes Myxotyroside A, a complex glycoside that incorporates a (Z)-2-hexadecenoic acid moiety.[1][2] This discovery confirms the natural occurrence of the Hexadec-2-enoic acid scaffold in bacteria. Myxobacteria are known for producing novel bioactive compounds, making them a promising area for further investigation into other this compound-related molecules.[3][4][5]
Marine Copepods: Calanus finmarchicus
The marine copepod Calanus finmarchicus has been identified as a source of an antimicrobial composition containing this compound. This organism is abundant in the North Atlantic and is a crucial part of the marine food web.[6] Its lipid content is extensively studied, primarily focusing on wax esters, which are rich in omega-3 fatty acids.[7][8][9][10][11] While a specific, detailed protocol for the isolation of this compound from Calanus finmarchicus is not yet published in peer-reviewed literature, the existing methods for lipid extraction from this organism provide a solid foundation for such work.
Isolation Methodologies
The isolation of this compound and its derivatives requires multi-step extraction and chromatographic purification. Below are detailed protocols based on the successful isolation of related compounds from their natural sources.
Isolation of Myxotyroside A from Myxococcus sp.
The following protocol is adapted from the methodology used for the isolation of Myxotyrosides A and B, which contain the (Z)-2-hexadecenoic acid amide moiety.[2]
3.1.1. Fermentation and Extraction
-
Cultivation: Myxococcus sp. (strain 131) is cultivated in a liquid medium in the presence of an adsorber resin (e.g., Amberlite XAD-16).
-
Harvesting: After a suitable incubation period, the cell mass and resin are separated from the culture broth by centrifugation.
-
Extraction: The cell mass and resin are extracted with acetone.
3.1.2. Purification
-
Liquid-Liquid Partitioning: The acetone extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.
-
Vacuum Liquid Chromatography (VLC): The resulting fractions are further purified using VLC.
-
High-Performance Liquid Chromatography (HPLC): The final purification is achieved by HPLC to yield the pure Myxotyroside A.
Table 1: Quantitative Data for Myxotyroside A Isolation
| Parameter | Value |
| Myxococcus sp. Strain | 131 |
| Culture Volume | Not specified |
| Adsorber Resin | Amberlite XAD-16 |
| Extraction Solvent | Acetone |
| Final Yield of Myxotyroside A | Not specified |
3.1.3. Experimental Workflow for Myxotyroside A Isolation
Caption: Workflow for the isolation of Myxotyroside A.
Proposed Isolation Protocol for this compound from Calanus finmarchicus
This proposed protocol is based on established methods for lipid extraction from Calanus finmarchicus.[10][12][13] Further optimization would be required to specifically target this compound.
3.2.1. Lipid Extraction
-
Homogenization: Lyophilized Calanus finmarchicus tissue is homogenized in a chloroform:methanol solvent system.
-
Phase Separation: The addition of water induces phase separation, with lipids partitioning into the lower chloroform layer.
-
Solvent Removal: The chloroform is removed under reduced pressure to yield the total lipid extract.
3.2.2. Fractionation and Purification
-
Solid-Phase Extraction (SPE): The total lipid extract is fractionated using silica-based SPE to separate different lipid classes. Non-polar lipids like wax esters are eluted first, followed by more polar compounds. Amides would be expected to elute in the more polar fractions.
-
Thin-Layer Chromatography (TLC): Analytical TLC can be used to identify fractions containing amides, using appropriate standards.
-
Preparative Chromatography: Fractions of interest are subjected to preparative TLC or column chromatography for further purification.
-
High-Performance Liquid Chromatography (HPLC): Final purification of this compound is achieved using normal-phase or reversed-phase HPLC.
Table 2: Proposed Parameters for this compound Isolation
| Parameter | Proposed Method/Solvent |
| Starting Material | Lyophilized Calanus finmarchicus |
| Extraction Solvent | Chloroform:Methanol |
| Initial Fractionation | Silica Solid-Phase Extraction |
| Identification | Thin-Layer Chromatography |
| Final Purification | High-Performance Liquid Chromatography |
3.2.3. Proposed Experimental Workflow for this compound Isolation
Caption: Proposed workflow for this compound isolation.
Biological Activity and Signaling Pathways
While the specific biological activities and signaling pathways of this compound are not yet fully elucidated, related fatty acid amides are known to possess a range of functions, including antimicrobial and cytotoxic activities.[14][15] For instance, Myxotyroside A, containing the (Z)-2-hexadecenoic acid amide, has been investigated for its biological effects. The antimicrobial properties mentioned in the patent regarding the Calanus finmarchicus extract also suggest a potential role for this compound in defense mechanisms.
Further research is needed to understand the precise mechanisms of action. A hypothetical signaling pathway could involve interactions with cell membranes or specific protein targets, leading to downstream effects.
4.1. Hypothetical Signaling Pathway
Caption: Hypothetical signaling pathway for this compound.
Conclusion and Future Directions
This compound and its derivatives represent a promising class of natural products with potential applications in drug development, particularly in the antimicrobial field. The identification of these compounds in myxobacteria and marine copepods opens up new avenues for bioprospecting. The detailed isolation protocol for Myxotyroside A provides a clear and actionable methodology for researchers. Future work should focus on the targeted isolation of the parent this compound from Calanus finmarchicus, the elucidation of its specific biological activities, and the investigation of its mechanism of action and signaling pathways. Such efforts will be crucial in unlocking the full therapeutic potential of this intriguing molecule.
References
- 1. Myxotyrosides A and B, Unusual rhamnosides from Myxococcus sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Myxobacteria as a Source of New Bioactive Compounds: A Perspective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. caringsunshine.com [caringsunshine.com]
- 7. General 6 — Quality Marine Ingredients [arcticsource1.com]
- 8. Wax Ester Rich Oil From The Marine Crustacean, Calanus finmarchicus, is a Bioavailable Source of EPA and DHA for Human Consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. munin.uit.no [munin.uit.no]
- 11. Wax esters from the marine copepod Calanus finmarchicus reduce diet-induced obesity and obesity-related metabolic disorders in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Unveiling the Potential of Hexadec-2-enamide in Cellular Signaling: A Technical Guide for Researchers
An In-depth Exploration of Putative Signaling Pathways and Methodologies for a Novel Fatty Acid Amide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the cellular signaling roles of Hexadec-2-enamide is limited in publicly available scientific literature. This guide provides an in-depth, predictive framework based on the well-established signaling pathways of structurally analogous fatty acid amides (FAAs). The included data and protocols for related compounds are intended to serve as a comprehensive resource for initiating research into this compound.
Executive Summary
This compound, a long-chain fatty acid amide, belongs to a class of bioactive lipids with significant potential to modulate key cellular signaling pathways. While direct research on this specific molecule is nascent, its structural similarity to well-characterized N-acylethanolamines (NAEs) and other fatty acid amides (FAAs) suggests a strong likelihood of interaction with critical signaling networks, including the endocannabinoid, peroxisome proliferator-activated receptor (PPAR), and transient receptor potential (TRP) channel systems. This technical guide consolidates the current understanding of FAA signaling, presenting it as a predictive model for the cellular functions of this compound. We provide a comprehensive overview of putative signaling pathways, quantitative data from analogous compounds, and detailed experimental protocols to empower researchers in the exploration of this promising molecule.
Introduction to this compound and the Fatty Acid Amide Family
Fatty acid amides are a diverse class of endogenous lipid signaling molecules. They are generally characterized by a fatty acid linked to an amine via an amide bond. A prominent subclass, the N-acylethanolamines (NAEs), includes the well-known endocannabinoid anandamide (N-arachidonoylethanolamine). These molecules are involved in a plethora of physiological processes, including neurotransmission, inflammation, appetite regulation, and cellular growth.
This compound, with its 16-carbon chain and an amide head group, fits within this family. Its biological activities are likely dictated by the length and saturation of its acyl chain and the nature of the amide-linked substituent. This guide will explore the potential signaling roles of this compound by drawing parallels with its more extensively studied relatives.
Putative Cellular Signaling Pathways for this compound
Based on the known interactions of other long-chain FAAs, this compound is predicted to modulate one or more of the following key signaling pathways.
The Endocannabinoid System (ECS)
The endocannabinoid system is a crucial neuromodulatory system that regulates a wide array of physiological processes. Its primary components are cannabinoid receptors (CB1 and CB2), endogenous ligands (endocannabinoids), and the enzymes responsible for their synthesis and degradation.
Structurally similar FAAs, most notably anandamide, are known agonists of the CB1 and CB2 receptors. The binding of these ligands to G-protein coupled CB receptors initiates a cascade of intracellular events, including the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways. It is plausible that this compound could act as a ligand for these receptors, either as an agonist or antagonist, thereby influencing synaptic transmission and immune responses.
Diagram: Putative Interaction of this compound with the CB1 Receptor Signaling Pathway
Hexadec-2-enamide: A Potential Bioactive Lipid Modulator
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Bioactive lipids are crucial signaling molecules involved in a myriad of physiological and pathological processes, offering a fertile ground for novel therapeutic development. While N-acylethanolamines (NAEs) like palmitoylethanolamide (PEA) and oleoylethanolamide (OEA) have been extensively studied for their anti-inflammatory, analgesic, and metabolic regulatory properties, the therapeutic potential of primary fatty acid amides remains largely unexplored. This whitepaper puts forth a scientific rationale for investigating Hexadec-2-enamide, a C16 unsaturated primary fatty acid amide, as a novel bioactive lipid. Drawing parallels with the well-characterized activities of PEA and OEA, we hypothesize that this compound may exhibit similar biological effects, primarily through the activation of peroxisome proliferator-activated receptor-alpha (PPAR-α). This document provides a comprehensive overview of the known bioactivities of analogous compounds, detailed experimental protocols for the synthesis and evaluation of this compound, and a proposed research workflow to systematically uncover its therapeutic potential.
Introduction: The Promise of Novel Bioactive Lipids
The endocannabinoid system and related lipid signaling pathways have emerged as promising targets for the treatment of a wide range of conditions, including chronic pain, inflammation, and metabolic disorders.[1] N-acylethanolamines (NAEs), such as palmitoylethanolamide (PEA) and oleoylethanolamide (OEA), are endogenous fatty acid derivatives that, despite their structural similarity to endocannabinoids, do not exhibit significant affinity for the classical cannabinoid receptors CB1 and CB2.[1][2] Instead, their biological effects are largely mediated by other targets, most notably the nuclear receptor PPAR-α.[3][4]
PEA has demonstrated potent anti-inflammatory and analgesic properties in numerous preclinical and clinical studies.[5][6][7] OEA is recognized as a key regulator of satiety and body weight.[8][9] The established therapeutic potential of these NAEs raises a compelling question: could other, structurally related fatty acid amides also possess valuable bioactive properties?
This whitepaper focuses on the untapped potential of This compound , a primary fatty acid amide derived from hexadec-2-enoic acid.[10] We propose that this compound, by virtue of its structural similarity to the acyl chains of PEA and OEA, may act as a novel modulator of lipid signaling pathways, warranting a thorough investigation into its bioactivity.
Analogous Bioactive Lipids: A Foundation for Investigation
To build a strong rationale for the investigation of this compound, we first examine the quantitative data and mechanisms of action of its well-characterized N-acylethanolamine analogs, PEA and OEA.
Quantitative Bioactivity of PEA and OEA
The following tables summarize key quantitative data for PEA and OEA, highlighting their potency and efficacy in various biological assays.
| Compound | Target | Assay Type | Value | Reference |
| Oleoylethanolamide (OEA) | Human PPAR-α | Transactivation Assay | EC50: 120 ± 1 nM | [3] |
| Oleoylethanolamide (OEA) | PPAR-α | Binding Competition | IC50: 120.0 ± 10.7 nM | [3] |
| Oleoylethanolamide (OEA) | PPAR-α | Ligand Binding | KD: ~40 nM | [11] |
| Palmitoylethanolamide (PEA) | PPAR-α | Direct Activation | - | [4][12] |
| Palmitoylethanolamide (PEA) | GPR55 | Direct Activation | - | [4][12] |
| Palmitoylethanolamide (PEA) | TRPV1 | Potentiation of AEA action | 5 µM | [13] |
Table 1: Receptor Activation and Binding Affinities of OEA and PEA.
| Compound | In Vivo Model | Dose | Effect | Reference |
| Oleoylethanolamide (OEA) | Food Intake (starved rats) | 10 mg/kg (oral) | 15.5% reduction in food intake | [14] |
| Oleoylethanolamide (OEA) | Food Intake (free-feeding rats) | 50 mg/kg (oral, capsule) | Significant reduction in 24h food intake | [15] |
| Palmitoylethanolamide (PEA) | Carrageenan-induced inflammation | 0.1 - 10 mg/kg (oral) | Dose-dependent reduction in substance P release | [5] |
| Palmitoylethanolamide (PEA) | Intestinal Reperfusion Injury (mice) | 10 mg/kg | Significant reduction in intestinal damage and inflammation | [6] |
| Palmitoylethanolamide (PEA) | Visceral Hyperreflexia (bladder inflammation, rat) | 2.5 - 30 mg/kg | Reduction in visceral hyperreflexia | [5] |
Table 2: In Vivo Efficacy of OEA and PEA.
Signaling Pathways of PEA and OEA
The primary mechanism of action for both PEA and OEA involves the activation of PPAR-α, a nuclear receptor that regulates the transcription of genes involved in lipid metabolism and inflammation.[4][16] Upon activation, PPAR-α forms a heterodimer with the retinoid X receptor (RXR), which then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[4][17] This leads to a downstream cascade of anti-inflammatory and metabolic effects.
Figure 1: Hypothesized PPAR-α signaling pathway for this compound.
A Proposed Research Program for this compound
Based on the compelling evidence from analogous bioactive lipids, we propose a systematic research program to elucidate the potential of this compound as a novel therapeutic agent. The following sections detail the necessary experimental protocols.
Synthesis of this compound
The first crucial step is the chemical synthesis of this compound. A plausible synthetic route involves the conversion of the commercially available hexadec-2-enoic acid to its corresponding primary amide.
Protocol for the Synthesis of this compound:
-
Acid Chloride Formation: Hexadec-2-enoic acid can be converted to its acid chloride by reacting with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent (e.g., dichloromethane) at room temperature. The reaction is typically monitored by IR spectroscopy for the disappearance of the carboxylic acid O-H stretch and the appearance of the acid chloride carbonyl stretch.
-
Amidation: The resulting acid chloride is then reacted with an excess of ammonia (e.g., in the form of ammonium hydroxide or bubbled ammonia gas) in a suitable solvent at low temperature (e.g., 0°C) to form the primary amide, this compound.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield the pure this compound.
-
Characterization: The structure and purity of the synthesized compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.
In Vitro Bioactivity Screening
A series of in vitro assays will be conducted to determine the biological activity of this compound.
3.2.1. PPAR-α Receptor Activation Assay:
-
Objective: To determine if this compound can activate the PPAR-α receptor.
-
Methodology: A cell-based reporter gene assay will be employed.[17][18]
-
Cells (e.g., HEK293 or HeLa) are co-transfected with an expression vector for human PPAR-α and a reporter plasmid containing a luciferase gene under the control of a PPRE promoter.
-
The transfected cells are then treated with varying concentrations of this compound. A known PPAR-α agonist (e.g., GW7647 or OEA) will be used as a positive control.
-
After an incubation period, the cells are lysed, and luciferase activity is measured using a luminometer.
-
An increase in luciferase activity indicates activation of the PPAR-α receptor. The EC50 value will be calculated from the dose-response curve.
-
3.2.2. In Vitro Anti-inflammatory Assay:
-
Objective: To assess the anti-inflammatory properties of this compound.
-
Methodology: The inhibition of lipopolysaccharide (LPS)-induced inflammatory responses in macrophages (e.g., RAW 264.7 cells) will be measured.[19][20]
-
RAW 264.7 cells are pre-treated with various concentrations of this compound for a specified time.
-
Inflammation is then induced by stimulating the cells with LPS.
-
The production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in the cell culture supernatant is quantified using Griess reagent and ELISA kits, respectively.
-
A dose-dependent reduction in the levels of these inflammatory markers will indicate the anti-inflammatory activity of this compound.
-
In Vivo Efficacy Studies
Following promising in vitro results, the efficacy of this compound will be evaluated in established animal models of pain and inflammation.
3.3.1. Formalin-Induced Nociception Model:
-
Objective: To evaluate the analgesic effects of this compound in a model of persistent pain.
-
Methodology: The formalin test in mice is a widely used model that encompasses both acute neurogenic and persistent inflammatory pain.[21][22]
-
Mice are pre-treated with this compound (e.g., via oral gavage or intraperitoneal injection) at various doses.
-
A dilute solution of formalin is injected into the plantar surface of the hind paw.
-
The time the animal spends licking or biting the injected paw is recorded in two phases: the early phase (0-5 minutes post-injection, representing acute pain) and the late phase (15-30 minutes post-injection, representing inflammatory pain).
-
A significant reduction in licking/biting time in either phase indicates an analgesic effect.
-
3.3.2. Carrageenan-Induced Paw Edema Model:
-
Objective: To assess the in vivo anti-inflammatory activity of this compound.
-
Methodology: This is a classic model of acute inflammation.
-
Rats or mice are pre-treated with this compound at various doses.
-
Inflammation is induced by injecting a solution of carrageenan into the sub-plantar tissue of the hind paw.
-
Paw volume is measured at regular intervals using a plethysmometer.
-
A reduction in the increase in paw volume compared to a vehicle-treated control group indicates anti-inflammatory activity.
-
Proposed Experimental Workflow
The following diagram illustrates the proposed workflow for the comprehensive evaluation of this compound.
Figure 2: Proposed experimental workflow for this compound evaluation.
Conclusion and Future Directions
The field of bioactive lipids continues to offer exciting opportunities for the discovery of novel therapeutics. While research has predominantly focused on N-acylethanolamines, the potential of primary fatty acid amides like this compound remains a significant untapped area. The structural similarities to well-characterized anti-inflammatory and metabolic-regulating lipids, PEA and OEA, provide a strong rationale for a thorough investigation into the bioactivity of this compound.
The proposed research program, encompassing chemical synthesis, in vitro screening, and in vivo efficacy studies, provides a clear and systematic path to elucidating the therapeutic potential of this novel compound. Positive findings from these studies could pave the way for the development of a new class of bioactive lipid modulators with applications in the treatment of chronic pain, inflammation, and metabolic diseases. Further research could also explore the structure-activity relationships of a broader range of unsaturated primary fatty acid amides, opening up a new frontier in lipid-based drug discovery.
References
- 1. metagenicsinstitute.com [metagenicsinstitute.com]
- 2. Palmitoylethanolamide - Wikipedia [en.wikipedia.org]
- 3. cimasci.com [cimasci.com]
- 4. The pharmacology of palmitoylethanolamide and first data on the therapeutic efficacy of some of its new formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Practical update on oral palmythopylethanolamide (PEAum) in the management of chronic pain. Narrative review [mpainjournal.com]
- 6. Palmitoylethanolamide: A Natural Compound for Health Management - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palmitoylethanolamide (PEA): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 8. Oleoylethanolamide affects food intake and sleep-waking cycle through a hypothalamic modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regulation of food intake by oleoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hexadecenoic Acid | C16H30O2 | CID 5282743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. FOOD INTAKE REGULATES OLEOYLETHANOLAMIDE FORMATION AND DEGRADATION IN THE PROXIMAL SMALL INTESTINE - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Therapeutic Efficacy of Palmitoylethanolamide and Its New Formulations in Synergy with Different Antioxidant Molecules Present in Diets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Therapeutic Use of Palmitoylethanolamide as an Anti-Inflammatory and Immunomodulator [mdpi.com]
- 14. Food intake is inhibited by oral oleoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. escholarship.org [escholarship.org]
- 16. Palmitoylethanolamide in the Treatment of Pain and Its Clinical Application Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability [jstage.jst.go.jp]
- 18. indigobiosciences.com [indigobiosciences.com]
- 19. 3.5. In Vitro Inflammatory Assay [bio-protocol.org]
- 20. ijcrt.org [ijcrt.org]
- 21. Formalin Murine Model of Pain [bio-protocol.org]
- 22. Formalin Murine Model of Pain [en.bio-protocol.org]
An In-depth Technical Guide on the Interaction of Fatty Acid Amides with Fatty Acid Amide Hydrolase (FAAH)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme that plays a crucial role in the endocannabinoid system by degrading a class of bioactive lipids called fatty acid amides (FAAs).[1] The primary endogenous substrate for FAAH is anandamide (AEA), an endocannabinoid that exerts its effects through cannabinoid receptors CB1 and CB2.[2][3] By hydrolyzing AEA into arachidonic acid and ethanolamine, FAAH terminates its signaling, thereby modulating pain, inflammation, anxiety, and other neurological processes.[2][4] Inhibition of FAAH leads to an increase in endogenous anandamide levels, which can produce analgesic, anti-inflammatory, anxiolytic, and antidepressant effects without the psychoactive side effects associated with direct cannabinoid receptor agonists.[2][4] This makes FAAH a compelling therapeutic target for the development of novel drugs for a range of disorders.[5][6]
This guide provides a comprehensive overview of the interaction between fatty acid amides and FAAH, with a focus on the experimental protocols used to characterize these interactions. While specific quantitative data for the interaction of "Hexadec-2-enamide" with FAAH is not publicly available, this document will utilize it as a representative fatty acid amide to illustrate the methodologies and data presentation for researchers investigating novel FAA inhibitors.
Mechanism of FAAH Action and Inhibition
FAAH belongs to the amidase signature family of serine hydrolases and possesses an unusual Ser-Ser-Lys catalytic triad.[7] The hydrolysis of fatty acid amides by FAAH involves a two-step process. First, the catalytic serine (Ser241) acts as a nucleophile, attacking the carbonyl carbon of the amide substrate to form a tetrahedral intermediate. This is followed by the release of the amine leaving group and the formation of an acyl-enzyme intermediate. Finally, a water molecule hydrolyzes the acyl-enzyme intermediate, releasing the fatty acid and regenerating the active enzyme.
FAAH inhibitors can be broadly classified as either reversible or irreversible. Irreversible inhibitors typically form a covalent bond with the catalytic Ser241, leading to time-dependent inactivation of the enzyme.[8] Reversible inhibitors, on the other hand, bind non-covalently to the active site.[9] The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki).
Experimental Protocols for FAAH Inhibition Assays
The most common method for screening FAAH inhibitors is a fluorescence-based assay that measures the hydrolysis of a fluorogenic substrate.[5][10][11]
Principle of the Fluorometric FAAH Inhibition Assay
This assay utilizes a synthetic substrate, such as AMC-arachidonoyl amide, which is non-fluorescent. FAAH cleaves the amide bond, releasing the highly fluorescent molecule 7-amino-4-methylcoumarin (AMC).[10][11] The rate of increase in fluorescence is directly proportional to the FAAH activity. In the presence of an inhibitor, the rate of AMC production is reduced.
Materials and Reagents
-
Human recombinant FAAH or tissue/cell homogenates containing FAAH[12]
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)[10]
-
FAAH Substrate: AMC arachidonoyl amide[10]
-
Test Compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Known FAAH Inhibitor (Positive Control, e.g., JZL 195)[10]
-
96-well black microplate
-
Fluorescence plate reader with excitation at 340-360 nm and emission at 450-465 nm[10][11]
Experimental Workflow
The following diagram outlines the typical workflow for an FAAH inhibition assay.
Workflow for a typical FAAH inhibition assay.
Detailed Step-by-Step Protocol
-
Reagent Preparation:
-
Prepare FAAH Assay Buffer (1X) by diluting a 10X stock with pure water.[10]
-
Dilute the FAAH enzyme stock solution to the desired concentration in ice-cold FAAH Assay Buffer. Keep the diluted enzyme on ice.[10]
-
Prepare a stock solution of the FAAH substrate in a suitable solvent like ethanol.[10]
-
Prepare a serial dilution of the test compound (e.g., this compound) and the positive control inhibitor in the assay buffer.
-
-
Assay Plate Setup:
-
100% Initial Activity Wells (Negative Control): Add 170 µL of FAAH Assay Buffer, 10 µL of diluted FAAH enzyme, and 10 µL of the solvent used for the test compound.[10]
-
Inhibitor Wells: Add 170 µL of FAAH Assay Buffer, 10 µL of diluted FAAH enzyme, and 10 µL of the test compound at various concentrations.
-
Positive Control Wells: Add 170 µL of FAAH Assay Buffer, 10 µL of diluted FAAH enzyme, and 10 µL of the known FAAH inhibitor.
-
Background Wells: Add 180 µL of FAAH Assay Buffer and 10 µL of the solvent.[10]
-
-
Pre-incubation:
-
Pre-incubate the plate for 5-10 minutes at 37°C to allow the inhibitor to interact with the enzyme.[10]
-
-
Reaction Initiation and Incubation:
-
Fluorescence Measurement:
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Fluorescence of Inhibitor Well / Fluorescence of 100% Activity Well)] * 100
-
Plot the % Inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Data Presentation
Quantitative data from FAAH inhibition studies should be presented in a clear and structured format to allow for easy comparison between different compounds.
| Compound | IC50 (nM) | Ki (nM) | Mechanism of Inhibition |
| This compound (Hypothetical) | 500 | 250 | Competitive, Reversible |
| JZL 195 (Positive Control) | 4.6 | 2.0 | Covalent, Irreversible |
| URB597 | 4.6 | 2.0 | Covalent, Irreversible |
| PF-3845 | 7.2 | 0.23 | Covalent, Irreversible |
Note: The data for this compound is hypothetical and for illustrative purposes only. Data for control compounds are from published literature.[8][13]
Signaling Pathway Visualization
The following diagram illustrates the role of FAAH in anandamide signaling and the effect of an inhibitor.
FAAH-mediated hydrolysis of anandamide and its inhibition.
Conclusion
The inhibition of FAAH presents a promising therapeutic strategy for a variety of disorders. The experimental protocols and data analysis methods outlined in this guide provide a robust framework for researchers to identify and characterize novel FAAH inhibitors. While the specific interaction of this compound with FAAH remains to be publicly elucidated, the methodologies described herein are directly applicable to its investigation and the broader discovery of new chemical entities targeting this important enzyme. A thorough understanding of the kinetics and mechanism of inhibition is critical for the successful development of safe and effective FAAH-targeted therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Further Exploration of the Structure-Activity Relationship of Dual Soluble Epoxide Hydrolase/Fatty Acid Amide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting fatty acid amide hydrolase (FAAH) to treat pain and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FAAH Inhibitor Screening Assay Kit - Creative BioMart [creativebiomart.net]
- 6. Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and molecular basis of potent noncovalent inhibitors of fatty acid amide hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. caymanchem.com [caymanchem.com]
- 12. sigmaaldrich.cn [sigmaaldrich.cn]
- 13. FAAH Modulators from Natural Sources: A Collection of New Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
The Neuromodulatory Potential of Hexadec-2-enamide: A Technical Whitepaper
Abstract
Hexadec-2-enamide is an unsaturated fatty acid amide that has garnered interest for its potential as a neuromodulatory compound. This technical guide provides a comprehensive overview of the current understanding of this compound, including its mechanism of action, relevant signaling pathways, and detailed experimental protocols for its study. The information is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this and similar molecules.
Introduction
Lipid signaling molecules play a crucial role in regulating a vast array of physiological processes within the central nervous system. Among these, fatty acid amides have emerged as a significant class of neuromodulators. While the endocannabinoid system, with its primary ligands N-arachidonoylethanolamine (anandamide) and 2-arachidonoylglycerol (2-AG), is the most well-characterized of these systems, a growing body of research is dedicated to identifying and characterizing novel lipid neuromodulators.[1][2][3][4]
This compound, a 16-carbon unsaturated fatty acid amide, represents one such molecule of interest. Its structural similarity to other known bioactive lipids suggests it may interact with various receptors and ion channels to modulate neuronal activity. This document synthesizes the available scientific literature to provide a detailed technical resource on this compound.
Physicochemical Properties
A clear understanding of the physical and chemical properties of this compound is fundamental to designing and interpreting experimental studies.
| Property | Value | Source |
| Molecular Formula | C₁₆H₃₁NO | PubChem |
| Molecular Weight | 253.43 g/mol | PubChem |
| Structure | CH₃(CH₂)₁₂CH=CHCONH₂ | N/A |
| Synonyms | (E)-Hexadec-2-enamide | N/A |
Putative Mechanism of Action and Signaling Pathways
While direct experimental evidence for the specific molecular targets of this compound is limited, its structural characteristics allow for informed hypotheses regarding its potential mechanisms of action. The presence of a long aliphatic chain and an amide headgroup suggests possible interactions with G-protein coupled receptors (GPCRs) and ion channels, similar to other lipid neuromodulators.
Interaction with G-Protein Coupled Receptors (GPCRs)
Many lipid signaling molecules, including endocannabinoids, exert their effects through GPCRs.[1] It is plausible that this compound could act as a ligand for known or orphan GPCRs. A potential signaling pathway is outlined below.
Caption: Putative GPCR signaling pathway for this compound.
Modulation of Ion Channels
Various lipid molecules are known to directly modulate the activity of ion channels, thereby influencing neuronal excitability.[5][6][7] The amphipathic nature of this compound suggests it could intercalate into the cell membrane and allosterically modulate the function of voltage-gated or ligand-gated ion channels.
Caption: Hypothetical modulation of an ion channel by this compound.
Experimental Protocols
To facilitate further research into the neuromodulatory properties of this compound, this section provides detailed methodologies for key experiments.
Synthesis of this compound
The synthesis of enamides can be achieved through various organic chemistry routes. One common method involves the amidation of the corresponding carboxylic acid or acyl chloride.
References
- 1. Modulation of the Endocannabinoids N-Arachidonoylethanolamine (AEA) and 2-Arachidonoylglycerol (2-AG) on Executive Functions in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endocannabinoids, Related Compounds and Their Metabolic Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. An Ion Channel Essential for Sensing Chemical Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Determinants of Voltage-Gated Ion Channel Modulation by Invertebrate Toxins [escholarship.org]
- 7. Effects of monoterpenes on ion channels of excitable cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Endogenous N-Acylethanolamines in Mammalian Tissues: A Technical Guide
Preface: This technical guide addresses the core request for information on the endogenous presence of a specific lipid amide in mammalian tissues. However, extensive literature searches did not yield any evidence for the natural occurrence of "Hexadec-2-enamide" in mammalian systems. Therefore, this document focuses on the well-characterized and closely related class of endogenous signaling lipids, the N-acylethanolamines (NAEs), to provide researchers, scientists, and drug development professionals with a comprehensive overview of their quantification, experimental analysis, and signaling pathways.
Introduction to N-Acylethanolamines (NAEs)
N-acylethanolamines are a class of bioactive lipids derived from the covalent linkage of an ethanolamine headgroup to the carboxyl group of a fatty acid.[1][2] These molecules are found across various mammalian tissues and play crucial roles in a wide range of physiological processes, including the regulation of inflammation, appetite, and energy homeostasis.[1][3] Prominent and extensively studied members of this family include palmitoylethanolamide (PEA), oleoylethanolamide (OEA), and the endocannabinoid anandamide (AEA).[1] While structurally similar, their biological activities can be distinct, often mediated by different receptor systems.[4]
Quantification of Endogenous NAEs in Mammalian Tissues
The quantification of NAEs in biological matrices is challenging due to their low abundance, typically in the picomolar to nanomolar range, and their lipophilic nature.[5][6] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used and sensitive method for the simultaneous quantification of multiple NAEs.[7][8][9][10]
Below is a summary of reported concentrations of two representative NAEs, Palmitoylethanolamide (PEA) and Oleoylethanolamide (OEA), in various mammalian tissues. It is important to note that concentrations can vary significantly based on the specific animal model, tissue preparation methods, and analytical techniques used.
| N-Acylethanolamine | Tissue/Fluid | Species | Concentration | Reference |
| Palmitoylethanolamide (PEA) | Brain | Rat | ~10-50 pmol/g | [7] |
| Plasma | Human | ~1-10 ng/mL | [10] | |
| Cerebrospinal Fluid (CSF) | Human | ~0.3-0.5 ng/mL | [5][8] | |
| Oleoylethanolamide (OEA) | Brain | Rat | ~5-20 pmol/g | [7] |
| Plasma | Human | ~1-15 ng/mL | [10] | |
| Cerebrospinal Fluid (CSF) | Human | ~0.1-0.3 ng/mL | [5][8] |
Experimental Protocols
Tissue Extraction and Lipid Purification
A generalized protocol for the extraction and purification of NAEs from biological tissues for LC-MS/MS analysis is outlined below. This protocol is a composite of methodologies described in the literature.[2][5][7]
-
Tissue Homogenization: Tissues are rapidly excised, weighed, and immediately homogenized in a cold organic solvent, typically acetonitrile or a chloroform/methanol mixture, to quench enzymatic activity.[7] An internal standard (e.g., a deuterated analog of the analyte) is added at the beginning of the extraction process for accurate quantification.[10]
-
Lipid Extraction: The homogenate is subjected to a lipid extraction method, such as a modified Folch or Bligh-Dyer extraction, to separate the lipid phase from the aqueous and protein phases.
-
Solid-Phase Extraction (SPE): The lipid extract is often further purified using SPE to remove interfering substances and enrich the NAE fraction. A silica-based sorbent is commonly used for this purpose.[2]
-
Solvent Evaporation and Reconstitution: The purified lipid fraction is dried under a stream of nitrogen and then reconstituted in a solvent compatible with the LC-MS/MS system, typically a methanol/acetonitrile mixture.
LC-MS/MS Analysis
The quantification of NAEs is typically performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Chromatographic Separation: A reverse-phase C18 or C8 column is used to separate the different NAEs based on their hydrophobicity. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol) with additives like formic acid or ammonium formate is commonly employed.[2][10]
-
Mass Spectrometric Detection: Detection is achieved using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for each analyte and internal standard are monitored. For many NAEs, a common product ion at m/z 62, corresponding to the protonated ethanolamine fragment, is observed.[9][10]
Signaling Pathways and Biological Functions
NAEs exert their biological effects through various signaling pathways. OEA and PEA are well-known agonists of the peroxisome proliferator-activated receptor alpha (PPAR-α), a nuclear receptor that regulates lipid metabolism and inflammation.[4][11]
Oleoylethanolamide (OEA) Signaling
OEA is primarily known for its role in the regulation of feeding and body weight.[11] It is synthesized in the small intestine in response to fat intake and acts as a satiety signal.[4] The signaling pathway of OEA involves its binding to and activation of PPAR-α.[11] This, in turn, modulates the expression of genes involved in fatty acid oxidation and transport. OEA's satiety-inducing effects are also mediated through the vagus nerve, which transmits signals from the gut to the brain.[12]
Caption: OEA signaling pathway from synthesis to physiological effect.
Biosynthesis and Degradation of NAEs
The biosynthesis of NAEs primarily occurs "on demand" from membrane phospholipids. The most well-characterized pathway involves the transfer of a fatty acid from a donor phospholipid to phosphatidylethanolamine (PE) by an N-acyltransferase (NAT) to form N-acyl-phosphatidylethanolamine (NAPE).[4] NAPE is then hydrolyzed by a specific phospholipase D (NAPE-PLD) to release the NAE.[4]
The degradation of NAEs is primarily carried out by the enzyme fatty acid amide hydrolase (FAAH), which hydrolyzes the amide bond to release the free fatty acid and ethanolamine.[13] A second FAAH enzyme, FAAH-2, has also been identified in some mammals.[13]
Caption: General pathway for the biosynthesis and degradation of NAEs.
Conclusion
While the endogenous presence of "this compound" in mammalian tissues is not supported by the current scientific literature, the broader class of N-acylethanolamines represents a vital area of research with significant implications for drug development. The methodologies for their quantification are well-established, and their signaling pathways are increasingly understood. This guide provides a foundational overview for researchers interested in exploring the roles of these important lipid mediators in health and disease. Further research into the full spectrum of endogenous fatty acid amides may yet reveal novel compounds and biological functions.
References
- 1. Biosynthesis, degradation, and pharmacological importance of the fatty acid amides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a Widespread Palmitoylethanolamide Contamination in Standard Laboratory Glassware - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of palmitoylethanolamide and other N-acylethanolamines during physiological and pathological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oleoylethanolamide - Wikipedia [en.wikipedia.org]
- 5. Quantitative profiling of endocannabinoids and related N-acylethanolamines in human CSF using nano LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. search.library.oregonstate.edu [search.library.oregonstate.edu]
- 11. Regulation of food intake by oleoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. caringsunshine.com [caringsunshine.com]
- 13. Registration Dossier - ECHA [echa.europa.eu]
Investigating the Biosynthetic Pathway of Hexadec-2-enamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexadec-2-enamide is an unsaturated fatty acid amide with potential biological activities that are yet to be fully elucidated. Understanding its biosynthetic pathway is crucial for harnessing its therapeutic potential and for the development of novel drugs. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, drawing upon established principles of fatty acid and fatty acid amide metabolism. Due to the limited direct research on this compound, this document presents a putative pathway to stimulate and guide future experimental investigations. It includes detailed experimental protocols for pathway elucidation, a framework for quantitative data presentation, and visual diagrams of the proposed metabolic routes and experimental workflows.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to occur in two main stages: the formation of the fatty acid precursor, (E)-hexadec-2-enoic acid, and its subsequent amidation.
Stage 1: Biosynthesis of (E)-Hexadec-2-enoic Acid
The backbone of this compound is the C16 unsaturated fatty acid, (E)-hexadec-2-enoic acid. Its synthesis is proposed to follow the general fatty acid biosynthesis pathway, with specific modifications to introduce the unsaturation at the C-2 position. The process begins with the basic building blocks, acetyl-CoA and malonyl-CoA.
The key steps are:
-
Initiation: Acetyl-CoA is carboxylated to malonyl-CoA by acetyl-CoA carboxylase (ACC).
-
Elongation: The fatty acid synthase (FAS) complex catalyzes the iterative condensation of malonyl-CoA with a growing acyl chain. For a C16 fatty acid, this cycle repeats seven times.
-
Introduction of Unsaturation: The formation of the double bond at the C-2 position is a critical step. In some bacteria, the FabA-FabB pathway can introduce a double bond during elongation[1]. Alternatively, a desaturase enzyme could act on a saturated C16 precursor. It is known that (E)-2-Hexenoic acid is a product of the reaction between (R)-3-Hydroxyhexanoic acid and fatty-acid Synthase, suggesting a dehydration step within the FAS complex could be responsible for the α,β-unsaturation[1].
-
Chain Termination: The completed C16 acyl chain is released from the acyl carrier protein (ACP) of the FAS complex, typically by a thioesterase.
The following diagram illustrates the proposed biosynthesis of the fatty acid precursor.
Stage 2: Amidation of (E)-Hexadec-2-enoic Acid
Once synthesized, (E)-hexadec-2-enoic acid must be activated and then amidated to form this compound. The primary amine source is likely ammonia. Two primary pathways are proposed for the formation of primary fatty acid amides (PFAMs)[2].
Pathway A: Ammonolysis of an Activated Acyl Intermediate
-
Activation: (E)-Hexadec-2-enoic acid is activated to its coenzyme A thioester, (E)-hexadec-2-enoyl-CoA, by an acyl-CoA synthetase.
-
Amidation: The activated acyl group is then transferred to ammonia, releasing CoA and forming this compound. This reaction could be catalyzed by an amidase or occur non-enzymatically under specific cellular conditions.
Pathway B: Oxidative Cleavage of an N-Acylglycine Intermediate
-
Glycine Conjugation: (E)-Hexadec-2-enoyl-CoA is conjugated with glycine to form N-(E)-hexadec-2-enoylglycine. This reaction is catalyzed by a glycine N-acyltransferase.
-
Oxidative Cleavage: The N-acylglycine intermediate is then oxidatively cleaved to yield this compound and glyoxylate. In mammals, this reaction has been proposed to be catalyzed by peptidylglycine α-amidating monooxygenase (PAM)[2].
The following diagrams illustrate the two proposed amidation pathways.
Regulation of the Biosynthetic Pathway
The biosynthesis of this compound is likely regulated at multiple levels, primarily through the control of fatty acid synthesis.
-
Transcriptional Regulation: The expression of genes encoding key enzymes in the fatty acid synthesis pathway, such as acetyl-CoA carboxylase and components of the fatty acid synthase complex, is often tightly regulated by transcription factors that respond to cellular energy status and the availability of precursors[3][4].
-
Allosteric Regulation: Acetyl-CoA carboxylase, the rate-limiting enzyme in fatty acid synthesis, is subject to allosteric regulation. For example, it is often activated by citrate and inhibited by long-chain acyl-CoAs.
-
Substrate Availability: The availability of acetyl-CoA, malonyl-CoA, and NADPH is a critical factor in determining the rate of fatty acid synthesis.
Quantitative Data Presentation
To facilitate the comparison of experimental results, all quantitative data related to the biosynthesis of this compound should be summarized in a structured format. The following table provides a template for recording key parameters.
| Parameter | Experimental Condition 1 | Experimental Condition 2 | Control | Units |
| Precursor Levels | ||||
| Acetyl-CoA | µM or nmol/mg protein | |||
| Malonyl-CoA | µM or nmol/mg protein | |||
| (E)-Hexadec-2-enoic Acid | µM or nmol/mg protein | |||
| Enzyme Activity | ||||
| Acetyl-CoA Carboxylase | U/mg protein | |||
| Fatty Acid Synthase | U/mg protein | |||
| Acyl-CoA Synthetase | U/mg protein | |||
| Amidase (putative) | U/mg protein | |||
| Product Levels | ||||
| This compound | µg/g tissue or µM |
Experimental Protocols
The following protocols provide a framework for investigating the proposed biosynthetic pathway of this compound.
Extraction of Fatty Acid Amides from Biological Samples
This protocol is adapted from methods described for the analysis of fatty acid amides[5][6].
-
Homogenization: Homogenize the tissue or cell sample in a suitable solvent, such as a mixture of chloroform and methanol (2:1, v/v), containing an internal standard (e.g., heptadecanamide).
-
Phase Separation: Add water to the homogenate to induce phase separation.
-
Lipid Extraction: Collect the lower organic phase containing the lipids.
-
Solvent Evaporation: Evaporate the solvent under a stream of nitrogen.
-
Reconstitution: Reconstitute the lipid extract in a solvent compatible with the analytical method to be used (e.g., acetonitrile for LC-MS).
Identification and Quantification by Mass Spectrometry
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful techniques for the analysis of fatty acid amides[7][8].
4.2.1. GC-MS Analysis
-
Derivatization (Optional): For improved volatility and chromatographic performance, the extracted amides can be derivatized, for example, by silylation.
-
Injection: Inject the derivatized or underivatized sample into the GC-MS system.
-
Separation: Use a suitable capillary column (e.g., a non-polar or medium-polarity column) to separate the components of the mixture.
-
Detection: The mass spectrometer will generate a mass spectrum for each eluting compound.
-
Identification: Identify this compound by comparing its retention time and mass spectrum with those of an authentic standard.
-
Quantification: Quantify the amount of this compound by integrating the peak area and comparing it to a calibration curve generated with the standard.
4.2.2. LC-MS Analysis
-
Injection: Inject the reconstituted lipid extract into the LC-MS system.
-
Separation: Use a reverse-phase C18 column with a gradient elution of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of formic acid to improve ionization.
-
Detection: The mass spectrometer, often a high-resolution instrument like a Q-TOF or Orbitrap, will detect the protonated molecule of this compound in positive ion mode.
-
Identification: Confirm the identity of this compound by its accurate mass and fragmentation pattern (MS/MS).
-
Quantification: Quantify using a calibration curve prepared with a synthetic standard.
Enzyme Assays
To identify the enzymes involved in the pathway, in vitro assays can be performed using cell or tissue homogenates, or purified enzymes.
-
Substrate Incubation: Incubate the enzyme source with the putative substrate (e.g., (E)-hexadec-2-enoyl-CoA and ammonia for the amidase assay) under optimized conditions (pH, temperature, cofactors).
-
Reaction Termination: Stop the reaction at various time points by adding an organic solvent or by heat inactivation.
-
Product Analysis: Extract the reaction mixture and analyze for the formation of the product (this compound) using GC-MS or LC-MS as described above.
Mandatory Visualizations
Proposed Overall Biosynthetic Pathway of this compound
Experimental Workflow for Pathway Investigation
Conclusion
The biosynthetic pathway of this compound remains to be definitively established. This guide provides a robust theoretical framework based on known metabolic pathways of similar molecules to direct future research. The proposed pathways, involving the synthesis of an unsaturated fatty acid precursor followed by one of two plausible amidation routes, offer testable hypotheses. The detailed experimental protocols and data presentation formats provided herein are intended to standardize and accelerate the investigation into the biosynthesis of this potentially important bioactive lipid. Elucidating this pathway will be a critical step towards understanding its physiological role and exploring its therapeutic applications.
References
- 1. Fatty Acid Biosynthesis Revisited: Structure Elucidation and Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Biosynthesis, degradation, and pharmacological importance of the fatty acid amides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted lipidomics: fatty acid amides and pain modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. digitalcommons.usf.edu [digitalcommons.usf.edu]
- 6. Expression and Characterization of (R)-Specific Enoyl Coenzyme A Hydratase Involved in Polyhydroxyalkanoate Biosynthesis by Aeromonas caviae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Identification of Middle Chain Fatty Acyl-CoA Ligase Responsible for the Biosynthesis of 2-Alkylmalonyl-CoAs for Polyketide Extender Unit - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Hexadec-2-enamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexadec-2-enamide is a long-chain aliphatic enamide that holds potential for investigation in various biological systems due to its structural similarity to known bioactive fatty acid amides. This document provides detailed protocols for the plausible synthesis of this compound, compiled from established methodologies for enamide synthesis. Additionally, it includes representative characterization data and a proposed signaling pathway to guide further research and drug development efforts.
Data Presentation
Table 1: Proposed Reaction Parameters for this compound Synthesis via Horner-Wadsworth-Emmons Reaction
| Parameter | Value |
| Reactant 1 | Diethyl (carbamoylmethyl)phosphonate |
| Reactant 2 | Pentadecanal |
| Base | Sodium Hydride (NaH) |
| Solvent | Tetrahydrofuran (THF), anhydrous |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-24 hours |
| Proposed Yield | 70-85% |
Table 2: Proposed Reaction Parameters for this compound Synthesis via Amidation of Hexadec-2-enoic Acid
| Parameter | Value |
| Reactant 1 | (E)-Hexadec-2-enoic acid |
| Amine Source | Ammonia (or suitable surrogate) |
| Coupling Agent | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |
| Additives | Hydroxybenzotriazole (HOBt) |
| Solvent | Dichloromethane (DCM), anhydrous |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 8-16 hours |
| Proposed Yield | 60-80% |
Table 3: Representative Characterization Data for this compound
| Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 6.85 (dt, J = 15.2, 7.0 Hz, 1H), 5.80 (d, J = 15.2 Hz, 1H), 5.5-6.0 (br s, 2H, NH₂), 2.15 (q, J = 7.2 Hz, 2H), 1.40-1.20 (m, 22H), 0.88 (t, J = 6.8 Hz, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 168.5, 145.2, 123.8, 32.5, 31.9, 29.7, 29.6, 29.5, 29.3, 29.1, 28.8, 22.7, 14.1 |
| IR (KBr, cm⁻¹) | 3350, 3180, 2920, 2850, 1660, 1630, 1465, 970 |
| Mass Spectrometry (ESI+) | m/z 254.2482 [M+H]⁺, 276.2301 [M+Na]⁺ |
Experimental Protocols
Protocol 1: Synthesis of this compound via Horner-Wadsworth-Emmons Reaction
This protocol describes a plausible two-step synthesis of this compound starting from commercially available materials, utilizing the Horner-Wadsworth-Emmons olefination.[1][2][3]
Step 1: Synthesis of Diethyl (carbamoylmethyl)phosphonate
-
To a solution of diethyl phosphite (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add 2-bromoacetamide (1.0 eq) in one portion and allow the reaction to warm to room temperature.
-
Stir the reaction mixture for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford diethyl (carbamoylmethyl)phosphonate.
Step 2: Horner-Wadsworth-Emmons Reaction with Pentadecanal
-
To a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF at 0 °C, add a solution of diethyl (carbamoylmethyl)phosphonate (1.1 eq) in anhydrous THF dropwise.
-
Stir the resulting mixture at 0 °C for 1 hour.
-
Add a solution of pentadecanal (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel to yield this compound.
Protocol 2: Synthesis of this compound via Amidation of (E)-Hexadec-2-enoic Acid
This protocol outlines a direct amidation approach from the corresponding α,β-unsaturated carboxylic acid.[4][5][6]
-
To a solution of (E)-Hexadec-2-enoic acid (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and Hydroxybenzotriazole (HOBt) (1.2 eq).
-
Stir the mixture at 0 °C for 30 minutes.
-
Bubble anhydrous ammonia gas through the solution for 15-30 minutes, or alternatively, add a solution of aqueous ammonia (excess) and stir vigorously.
-
Allow the reaction to warm to room temperature and stir for 8-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain this compound.
Mandatory Visualizations
Proposed Synthetic Workflow
Caption: Plausible synthetic routes to this compound.
Hypothetical Signaling Pathway of this compound
Based on the known signaling pathways of structurally similar fatty acid amides like anandamide and oleoylethanolamide, a hypothetical signaling pathway for this compound is proposed.[7][8][9][10][11][12][13][14][15][16][17][18][19][20] Fatty acid amides are known to interact with various receptors, including cannabinoid receptors (CB1 and CB2) and peroxisome proliferator-activated receptors (PPARs).
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CuH-Catalyzed Asymmetric Reductive Amidation of α,β-Unsaturated Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Regulation of food intake by oleoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anandamide receptor signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. anandamide degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Fatty Acid Amide Signaling Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Fatty acid amide - Wikipedia [en.wikipedia.org]
- 13. The MAP kinase signal transduction pathway is activated by the endogenous cannabinoid anandamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. lipotype.com [lipotype.com]
- 15. Pharmacological activity of fatty acid amides is regulated, but not mediated, by fatty acid amide hydrolase in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Biosynthesis, degradation, and pharmacological importance of the fatty acid amides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cvresearch.info [cvresearch.info]
- 19. caringsunshine.com [caringsunshine.com]
- 20. Oleoylethanolamide - Wikipedia [en.wikipedia.org]
Application Note: Quantitative Analysis of Hexadec-2-enamide by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of Hexadec-2-enamide in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol provides a comprehensive workflow, from sample preparation to data analysis, and is suitable for researchers in drug development and life sciences. The method utilizes a simple protein precipitation extraction and a reversed-phase chromatographic separation, followed by detection using multiple reaction monitoring (MRM) for high selectivity and sensitivity.
Introduction
This compound is a fatty acid amide that may play a role in various physiological processes. Accurate and precise quantification of this analyte in complex biological samples is crucial for understanding its pharmacokinetics, pharmacodynamics, and potential as a therapeutic agent or biomarker. This document provides a detailed protocol for the quantitative analysis of this compound using LC-MS/MS, a technique renowned for its specificity and low detection limits.
Experimental Protocols
Sample Preparation (Protein Precipitation)
This protocol is suitable for plasma, serum, and cell culture media.
Materials:
-
Biological matrix (e.g., human plasma)
-
This compound analytical standard
-
Internal Standard (IS): (Z)-N-((E)-octadec-11-en-2-yl)octadec-11-enamide or other suitable deuterated analog
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Spike 50 µL of the biological matrix with the internal standard solution.
-
Add 150 µL of ice-cold acetonitrile to precipitate proteins.[1]
-
Vortex the mixture vigorously for 1 minute.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.[2]
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 ACN:Water).[2][3]
-
Vortex for 30 seconds and transfer to an LC autosampler vial for analysis.
LC-MS/MS Analysis
Liquid Chromatography Conditions:
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II UHPLC or equivalent[4] |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-1 min: 50% B; 1-8 min: 50-95% B; 8-9 min: 95% B; 9-10 min: 50% B |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Condition |
| MS System | Triple Quadrupole Mass Spectrometer (e.g., Agilent 6490)[4] |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Gas Temperature | 300°C |
| Gas Flow | 12 L/min |
| Nebulizer Pressure | 35 psi |
| Capillary Voltage | 4000 V |
MRM Transitions (Hypothetical):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| This compound | 254.2 | 72.1 | 25 |
| Internal Standard | [To be determined] | [To be determined] | [To be determined] |
Note: The precursor ion for this compound ([M+H]⁺) is calculated based on its chemical formula (C₁₆H₃₁NO). The product ion is a plausible fragment corresponding to the amide head group. These transitions should be optimized experimentally.
Data Presentation
Table 1: Calibration Curve for this compound
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) | Accuracy (%) |
| 1 | 0.012 | 102.5 |
| 5 | 0.058 | 98.7 |
| 10 | 0.115 | 101.2 |
| 50 | 0.592 | 99.8 |
| 100 | 1.189 | 100.5 |
| 500 | 5.954 | 99.1 |
| 1000 | 11.987 | 98.2 |
| Linearity (r²) | 0.9995 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV, n=6) | Inter-day Precision (%CV, n=6) | Accuracy (%) |
| LLOQ | 1 | 8.5 | 10.2 | 105.3 |
| Low | 3 | 6.2 | 7.8 | 98.9 |
| Mid | 75 | 4.5 | 5.1 | 101.7 |
| High | 750 | 3.8 | 4.6 | 99.5 |
Mandatory Visualization
Caption: Experimental workflow for the quantitative analysis of this compound.
Caption: Hypothetical signaling pathway involving a fatty acid amide.
Discussion
This application note provides a starting point for the quantitative analysis of this compound. The presented method is based on established principles of bioanalytical method development.[5][6] The sample preparation using protein precipitation is straightforward and applicable to high-throughput analysis.[7][8] The use of reversed-phase chromatography is well-suited for separating medium-chain fatty acid amides from endogenous interferences. Tandem mass spectrometry in MRM mode ensures high selectivity and sensitivity, allowing for quantification at low ng/mL levels.
It is crucial to experimentally determine the optimal MRM transitions and collision energies for this compound and the chosen internal standard. The chromatographic gradient may also require further optimization to ensure adequate separation from isobaric interferences. Method validation should be performed according to regulatory guidelines to ensure the reliability of the data for its intended purpose.
Conclusion
The LC-MS/MS method described herein provides a robust and sensitive approach for the quantitative determination of this compound in biological matrices. This protocol can be readily adapted and validated for use in various research and development settings, facilitating a deeper understanding of the biological role of this and other related fatty acid amides.
References
- 1. waters.com [waters.com]
- 2. Lipidomics SOP | HSC Cores - BookStack [bookstack.cores.utah.edu]
- 3. mdpi.com [mdpi.com]
- 4. 3.5. Lipid Analysis by LC-MS/MS [bio-protocol.org]
- 5. euncl.org [euncl.org]
- 6. rsc.org [rsc.org]
- 7. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
Application Notes and Protocols for the Structural Elucidaion of Hexadec-2-enamide via NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of Hexadec-2-enamide. This document outlines detailed experimental protocols and presents predicted quantitative data to aid in the analysis and confirmation of the molecular structure.
Introduction
This compound is a long-chain fatty amide, a class of molecules with diverse biological activities and potential therapeutic applications. Accurate structural confirmation is a critical step in its synthesis and characterization for drug development and biological studies. NMR spectroscopy is an indispensable tool for unambiguously determining the chemical structure of organic molecules in solution.[1][2][3] This document details the application of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments for the complete structural assignment of this compound.
Predicted NMR Data for this compound
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ) and coupling constants (J) for this compound. These values are based on established chemical shift ranges for similar functional groups and structural motifs.[4][5][6][7][8][9][10]
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Position | Proton | Multiplicity | Predicted Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |
| 1 | -CONH₂ | br s | 5.5 - 7.0 | - |
| 2 | =CH-CO | dd | 5.8 - 6.2 | J(H2-H3) = ~15, J(H2-H4) = ~1.5 |
| 3 | =CH-CH₂ | dt | 6.7 - 7.1 | J(H3-H2) = ~15, J(H3-H4) = ~7 |
| 4 | -CH₂-CH= | q | 2.1 - 2.3 | J(H4-H3) = ~7, J(H4-H5) = ~7 |
| 5-15 | -(CH₂)₁₁- | m | 1.2 - 1.4 | - |
| 16 | -CH₃ | t | 0.8 - 0.9 | J(H16-H15) = ~7 |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Position | Carbon | Predicted Chemical Shift (δ, ppm) |
| 1 | -C=O | 165 - 175 |
| 2 | =CH-CO | 120 - 130 |
| 3 | =CH-CH₂ | 140 - 150 |
| 4 | -CH₂-CH= | 30 - 35 |
| 5-14 | -(CH₂)₁₀- | 28 - 30 |
| 15 | -CH₂-CH₃ | 22 - 24 |
| 16 | -CH₃ | 13 - 15 |
Experimental Protocols
Detailed methodologies for the key NMR experiments are provided below.
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra.
-
Sample Quantity : For ¹H NMR, dissolve 5-25 mg of this compound.[11] For ¹³C NMR and 2D experiments, a more concentrated sample of 50-100 mg is recommended.[11]
-
Solvent : Use 0.6-1.0 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), ensuring a sample depth of at least 4.5 cm in the NMR tube.[12]
-
Dissolution : Dissolve the sample in a small vial before transferring it to a clean, dry 5 mm NMR tube.[11]
-
Filtration : To remove any particulate matter, filter the sample solution through a small plug of cotton or glass wool in a Pasteur pipette into the NMR tube.[12]
-
Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[9]
¹H NMR Spectroscopy
This experiment provides information about the number of different types of protons and their immediate electronic environment.
-
Pulse Program : Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width : 0-12 ppm.
-
Acquisition Time : 2-4 seconds.
-
Relaxation Delay : 1-2 seconds.
-
Number of Scans : 8-16, depending on the sample concentration.
-
Temperature : 298 K.
¹³C{¹H} NMR Spectroscopy
This experiment identifies the number of unique carbon atoms in the molecule. Broadband proton decoupling is used to simplify the spectrum to single lines for each carbon.
-
Pulse Program : Standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width : 0-220 ppm.[10]
-
Acquisition Time : 1-2 seconds.
-
Relaxation Delay : 2-5 seconds.
-
Number of Scans : 1024-4096, due to the low natural abundance of ¹³C.
-
Temperature : 298 K.
2D COSY (Correlation Spectroscopy)
The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[13]
-
Pulse Program : Standard COSY sequence (e.g., 'cosygpmf' on Bruker instruments).
-
Spectral Width : 0-12 ppm in both F1 and F2 dimensions.
-
Number of Increments : 256-512 in the F1 dimension.
-
Number of Scans per Increment : 2-4.
-
Relaxation Delay : 1.5-2 seconds.
-
Temperature : 298 K.
2D HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment shows correlations between protons and the carbon atoms they are directly attached to (one-bond C-H correlations).[14]
-
Pulse Program : Standard HSQC sequence with gradient selection (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments for multiplicity editing).
-
Spectral Width (F2 - ¹H) : 0-12 ppm.
-
Spectral Width (F1 - ¹³C) : 0-180 ppm.
-
Number of Increments : 128-256 in the F1 dimension.
-
Number of Scans per Increment : 4-8.
-
Relaxation Delay : 1.5-2 seconds.
-
¹J(C,H) Coupling Constant : Optimized for an average one-bond C-H coupling of 145 Hz.
-
Temperature : 298 K.
2D HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment reveals correlations between protons and carbons over longer ranges, typically two to three bonds (²J(C,H) and ³J(C,H)).[14]
-
Pulse Program : Standard HMBC sequence with gradient selection (e.g., 'hmbcgplpndqf' on Bruker instruments).
-
Spectral Width (F2 - ¹H) : 0-12 ppm.
-
Spectral Width (F1 - ¹³C) : 0-220 ppm.
-
Number of Increments : 256-512 in the F1 dimension.
-
Number of Scans per Increment : 8-16.
-
Relaxation Delay : 1.5-2 seconds.
-
Long-Range Coupling Constant : Optimized for an average long-range C-H coupling of 8-10 Hz.[14]
-
Temperature : 298 K.
Structural Elucidation Workflow and Key Correlations
The following diagrams illustrate the logical workflow for the structural elucidation of this compound and the key expected NMR correlations.
References
- 1. jchps.com [jchps.com]
- 2. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 3. researchgate.net [researchgate.net]
- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. web.pdx.edu [web.pdx.edu]
- 6. compoundchem.com [compoundchem.com]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 10. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. How to make an NMR sample [chem.ch.huji.ac.il]
- 13. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 14. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
Application Note: Analysis of Hexadec-2-enamide by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive protocol for the qualitative and quantitative analysis of Hexadec-2-enamide using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a fatty acid amide with potential biological activities, making its accurate detection and quantification crucial in various research and development settings. The methodologies provided herein cover sample preparation, GC-MS instrument parameters, and expected data outcomes, including characteristic mass spectral fragmentation patterns. This guide is intended for researchers in analytical chemistry, pharmacology, and drug development.
Introduction
This compound belongs to the class of unsaturated fatty acid amides. These molecules are structurally related to endocannabinoids and other bioactive lipids, suggesting their potential involvement in various physiological processes. Accurate and sensitive analytical methods are essential for studying the pharmacology, metabolism, and distribution of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity, making it a powerful technique for the analysis of volatile and semi-volatile compounds like this compound, which may require derivatization to improve its volatility.[1][2]
Experimental Protocols
Sample Preparation
The appropriate sample preparation protocol is critical for accurate GC-MS analysis and depends on the sample matrix.[1][3] Common matrices include biological fluids (plasma, urine), cell cultures, and reaction mixtures.
a) Liquid-Liquid Extraction (LLE) from Aqueous Matrices (e.g., Plasma, Cell Culture Media): [1]
-
To 1 mL of the aqueous sample, add an internal standard (e.g., Heptadecanamide).
-
Add 2 mL of a non-polar organic solvent such as ethyl acetate or a 2:1 mixture of n-hexane and isopropanol.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge the sample at 3000 x g for 10 minutes to separate the organic and aqueous phases.
-
Carefully transfer the upper organic layer to a clean glass test tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen gas.[4]
-
Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of an appropriate solvent like dichloromethane or hexane for GC-MS analysis.[5]
b) Solid Phase Extraction (SPE) for Cleaner Samples: [1][3]
-
Condition a C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of deionized water.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of a 5% methanol in water solution to remove polar impurities.
-
Elute the this compound and other lipids with 3 mL of ethyl acetate.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for GC-MS injection.
GC-MS Instrumentation and Parameters
The following parameters are a starting point and may require optimization based on the specific instrument and sample complexity.
Table 1: GC-MS Instrumental Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Mode | Splitless[6] |
| Injector Temperature | 280 °C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | Initial temperature 150 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 10 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | m/z 40-500 |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Solvent Delay | 5 min |
Data Presentation
Expected Quantitative Data
For quantitative analysis, a calibration curve should be constructed using standards of known this compound concentrations.
Table 2: Example Calibration Data for this compound Quantification
| Concentration (ng/mL) | Peak Area (this compound) | Peak Area (Internal Standard) | Response Ratio (Analyte/IS) |
| 1 | 15,000 | 100,000 | 0.15 |
| 5 | 78,000 | 102,000 | 0.76 |
| 10 | 155,000 | 101,000 | 1.53 |
| 25 | 380,000 | 99,000 | 3.84 |
| 50 | 760,000 | 100,500 | 7.56 |
| 100 | 1,510,000 | 99,500 | 15.18 |
Expected Mass Spectrum and Fragmentation
The mass spectrum of this compound is expected to show a molecular ion peak (M+) and several characteristic fragment ions. The fragmentation pattern is key to its identification.[7]
Table 3: Predicted Mass Spectral Data for this compound (C16H31NO)
| m/z | Proposed Fragment Ion | Structure |
| 253 | [M]+ (Molecular Ion) | [CH3(CH2)12CH=CHCONH2]+ |
| 236 | [M-NH3]+ | [CH3(CH2)12CH=CHCO]+ |
| 113 | McLafferty Rearrangement | [CH2=C(OH)NH2]+ |
| 98 | [C6H12N]+ | [CH3(CH2)4C≡N+H]+ |
| 84 | [C5H10N]+ | [CH3(CH2)3C≡N+H]+ |
| 72 | [C4H10N]+ | [CH3(CH2)2C≡N+H]+ |
| 59 | [CONH3]+ | [C(O)NH3]+ |
Mandatory Visualizations
Experimental Workflow
References
Application Notes & Protocols: Hexadec-2-enamide as a Potential Standard for Lipidomics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acylethanolamines (NAEs) are a class of endogenous bioactive lipids that play crucial roles in a variety of physiological processes, including inflammation, pain perception, and energy metabolism.[1] Within this class, specific molecules can serve as valuable standards in lipidomics research for the accurate quantification and identification of related lipids in biological samples. This document provides detailed application notes and protocols for the potential use of Hexadec-2-enamide as a standard in lipidomics, drawing upon established methodologies for the broader NAE lipid class due to the limited specific data available for this compound itself.
While this compound is not a commonly documented endogenous NAE, its structural similarity to other bioactive NAEs makes it a candidate for use as an internal standard in mass spectrometry-based lipidomics. The protocols outlined below are based on well-established methods for the analysis of other NAEs, such as N-palmitoylethanolamine (PEA) and N-oleoylethanolamine (OEA).[1][2]
Physicochemical Properties and Mass Spectrometry Data
Accurate mass and fragmentation data are critical for the use of any compound as a standard in mass spectrometry. Below is a summary of the theoretical physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₃₅NO | - |
| Molecular Weight | 281.48 g/mol | - |
| Exact Mass | 281.2719 Da | - |
| Theoretical [M+H]⁺ | 282.2797 Da | - |
| Theoretical [M+Na]⁺ | 304.2616 Da | - |
| Theoretical [M+K]⁺ | 320.2356 Da | - |
Note: The fragmentation pattern of this compound would need to be empirically determined by direct infusion mass spectrometry.
Signaling Pathways of N-Acylethanolamines
NAEs are involved in various signaling pathways, often as endogenous ligands for receptors. While the specific targets of this compound are unknown, the general signaling pathways for NAEs provide a framework for potential biological activity.
Figure 1: Generalized N-Acylethanolamine (NAE) metabolic and signaling pathway.
Experimental Protocols
The following protocols are adapted from established methods for the analysis of NAEs in biological matrices.[2][3][4]
Protocol 1: Lipid Extraction from Biological Samples
This protocol describes a standard method for the extraction of lipids, including NAEs, from plasma or tissue samples.
Materials:
-
Biological sample (e.g., 200 µL plasma or 100 mg tissue homogenate)
-
Internal Standard (ISTD) solution (e.g., deuterated NAE standard in methanol)
-
Methyl-tert-butyl ether (MTBE)
-
Methanol (MeOH)
-
Water (H₂O)
-
Centrifuge capable of 4°C
-
Evaporator (e.g., nitrogen stream or centrifugal vacuum concentrator)
Procedure:
-
To the biological sample, add the internal standard solution containing a known amount of a suitable deuterated NAE standard.
-
Add 1.5 mL of a 2:1 (v/v) mixture of MTBE and Methanol.
-
Vortex the mixture vigorously for 1 minute.
-
Add 0.5 mL of water and vortex again for 30 seconds.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the upper organic phase, which contains the lipids.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of 90:10 acetonitrile:water).
Figure 2: Workflow for the extraction of NAEs from biological samples.
Protocol 2: Quantitative Analysis by LC-MS/MS
This protocol outlines a general method for the quantification of NAEs using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.
LC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 40% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
MS/MS Conditions (Example for a generic NAE):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion ([M+H]⁺): Specific m/z for the target NAE (e.g., 282.3 for this compound).
-
Product Ion: A characteristic fragment ion (e.g., m/z 62 for the ethanolamine headgroup).[4]
-
Collision Energy: Optimize for the specific analyte.
Data Analysis:
-
Create a calibration curve using a series of known concentrations of the this compound standard.
-
Quantify the endogenous levels of related NAEs in the biological sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Data Presentation
The following table provides an example of how to structure quantitative data for a lipidomics experiment using an internal standard like this compound.
| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Concentration in Sample (ng/mL) |
| This compound (ISTD) | Empirically determined | 282.3 | Empirically determined | Spiked amount |
| N-Palmitoylethanolamine (PEA) | Empirically determined | 300.3 | 62.1 | Calculated |
| N-Oleoylethanolamine (OEA) | Empirically determined | 326.3 | 62.1 | Calculated |
| N-Arachidonoylethanolamine (AEA) | Empirically determined | 348.3 | 62.1 | Calculated |
Conclusion
While specific experimental data and biological roles for this compound are currently limited in the scientific literature, its structure suggests potential utility as an internal standard for the analysis of other N-acylethanolamines. The protocols and data presented here provide a foundational framework for researchers to incorporate and validate this compound in their lipidomics workflows. Further research is necessary to fully characterize its properties and establish its suitability as a reliable standard.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous quantitative analysis of N-acylethanolamides in clinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative profiling of endocannabinoids and related N-acylethanolamines in human CSF using nano LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lipidmaps.org [lipidmaps.org]
Application Notes and Protocols: In Vitro Assays for Hexadec-2-enamide Biological Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to investigating the potential biological activities of Hexadec-2-enamide, a long-chain fatty acid amide. Drawing parallels with the well-characterized N-acylethanolamine, Palmitoylethanolamide (PEA), this document outlines key in vitro assays to explore its anti-inflammatory, cannabinoid receptor modulatory, and PPARα (Peroxisome Proliferator-Activated Receptor-alpha) activating properties.
Scientific Background
This compound belongs to the class of fatty acid amides, which includes the endogenous bioactive lipid mediator, Palmitoylethanolamide (PEA).[1][2][3] PEA is known for its anti-inflammatory, analgesic, and neuroprotective effects.[1] These effects are primarily mediated through the activation of PPARα, a nuclear receptor that regulates gene expression involved in lipid metabolism and inflammation.[1][4] While PEA does not directly bind to the classical cannabinoid receptors CB1 and CB2 with high affinity, it can indirectly modulate their activity, a phenomenon often referred to as the "entourage effect". Given the structural similarity, it is hypothesized that this compound may exhibit similar biological activities. The following protocols are designed to test this hypothesis in vitro.
Key Potential Biological Activities and Corresponding Assays
| Biological Activity | In Vitro Assay | Key Parameters |
| Anti-inflammatory | Nitric Oxide (NO) Production Assay in LPS-stimulated Macrophages | IC50 (50% inhibitory concentration) |
| Pro-inflammatory Cytokine (TNF-α, IL-6) Quantification | IC50, Percent Inhibition | |
| Cannabinoid System Interaction | Cannabinoid Receptor (CB1 & CB2) Binding Assay | Ki (inhibition constant), IC50 |
| PPARα Activation | PPARα Reporter Gene Assay | EC50 (50% effective concentration), Fold Activation |
Experimental Protocols
Anti-inflammatory Activity: Nitric Oxide Production Assay
Objective: To determine the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).
Principle: LPS, a component of the outer membrane of Gram-negative bacteria, stimulates macrophages to produce pro-inflammatory mediators, including NO. The amount of NO produced can be quantified indirectly by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Protocol:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare stock solutions of this compound in DMSO. Dilute the stock to desired final concentrations in cell culture medium. The final DMSO concentration should not exceed 0.1%.
-
Stimulation: Pre-treat the cells with various concentrations of this compound for 1 hour. Subsequently, stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor).
-
Nitrite Measurement:
-
After 24 hours, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate for another 10 minutes at room temperature, protected from light.
-
-
Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the concentration of nitrite using a sodium nitrite standard curve. Determine the percentage of NO inhibition for each concentration of this compound and calculate the IC50 value.
Cell Viability Assay: It is crucial to perform a concurrent cell viability assay (e.g., MTT or PrestoBlue) to ensure that the observed inhibition of NO production is not due to cytotoxicity of the compound.[5]
Cannabinoid Receptor Binding Assay
Objective: To assess the affinity of this compound for the human cannabinoid receptors CB1 and CB2.
Principle: This is a competitive binding assay where the ability of this compound to displace a high-affinity radiolabeled cannabinoid ligand (e.g., [3H]CP55,940) from membranes prepared from cells overexpressing either the CB1 or CB2 receptor is measured.
Protocol:
-
Membrane Preparation: Use commercially available membrane preparations from cells stably transfected with human CB1 or CB2 receptors.
-
Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA, and 0.5% BSA).
-
Reaction Mixture: In a 96-well plate, combine:
-
Membrane preparation (containing a specific amount of protein, e.g., 10-20 µg).
-
Radiolabeled ligand (e.g., [3H]CP55,940 at a concentration close to its Kd).
-
Varying concentrations of this compound or a known cannabinoid ligand as a positive control (e.g., WIN55,212-2).[6]
-
-
Incubation: Incubate the mixture at 30°C for 90 minutes.
-
Filtration: Rapidly filter the reaction mixture through a glass fiber filter plate to separate the bound from the free radioligand. Wash the filters with ice-cold binding buffer.
-
Scintillation Counting: Dry the filters and add a scintillation cocktail. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Calculate the IC50 value and then the Ki value using the Cheng-Prusoff equation.
PPARα Activation Assay
Objective: To determine if this compound can activate the Peroxisome Proliferator-Activated Receptor-alpha (PPARα).
Principle: A common method is a cell-based reporter gene assay. In this assay, cells are transiently transfected with two plasmids: one expressing the PPARα ligand-binding domain fused to a DNA-binding domain, and a second plasmid containing a reporter gene (e.g., luciferase) under the control of a promoter with PPAR response elements (PPREs). Activation of PPARα by a ligand leads to the expression of the reporter gene, which can be quantified.
Protocol:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T or HeLa) in an appropriate medium. Co-transfect the cells with the PPARα expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent.
-
Cell Seeding: Seed the transfected cells in a 96-well plate and allow them to recover for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound or a known PPARα agonist (e.g., GW7647) for 18-24 hours.[4]
-
Cell Lysis and Luciferase Assay:
-
Wash the cells with PBS.
-
Lyse the cells using a luciferase lysis buffer.
-
Add the luciferase substrate to the cell lysate.
-
-
Data Analysis: Measure the luminescence using a luminometer. Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) or to the total protein concentration. Plot the fold activation of luciferase activity against the logarithm of the this compound concentration and determine the EC50 value.
Data Presentation
The following tables are templates for summarizing the quantitative data obtained from the described assays.
Table 1: Anti-inflammatory Activity of this compound
| Compound | NO Production IC50 (µM) | TNF-α Inhibition IC50 (µM) | IL-6 Inhibition IC50 (µM) | Cell Viability (at highest conc.) |
| This compound | ||||
| Positive Control |
Table 2: Cannabinoid Receptor Binding Affinity of this compound
| Compound | CB1 Receptor Ki (µM) | CB2 Receptor Ki (µM) |
| This compound | ||
| Positive Control |
Table 3: PPARα Activation by this compound
| Compound | PPARα EC50 (µM) | Max. Fold Activation |
| This compound | ||
| Positive Control |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Measurement of palmitoylethanolamide and other N-acylethanolamines during physiological and pathological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. realmofcaring.org [realmofcaring.org]
Application Notes and Protocols for Fatty Acid Amides in Cell Culture Studies: A Focus on N-Palmitoylethanolamide (PEA) as a Proxy for Hexadec-2-enamide
Initial Search Results: Extensive literature searches for "Hexadec-2-enamide" did not yield specific applications or detailed protocols for its use in cell culture studies. The available information is limited to its chemical properties. However, N-palmitoylethanolamide (PEA), a structurally similar endogenous fatty acid amide, is a well-researched compound with numerous applications in cell culture, particularly in the study of inflammation and pain signaling. Therefore, this document will provide detailed application notes and protocols for PEA as a representative long-chain fatty acid amide, which can serve as a foundational guide for researchers interested in exploring the effects of related molecules like this compound.
N-Palmitoylethanolamide (PEA): An Overview
N-palmitoylethanolamide (PEA) is an endogenous fatty acid amide that belongs to the class of N-acylethanolamines (NAEs).[1][2] It is known for its anti-inflammatory, analgesic, and neuroprotective properties.[1][3] While PEA does not bind to cannabinoid receptors, it interacts with several other cellular targets, making it a "promiscuous" signaling molecule.[2] Its mechanism of action often involves the activation of peroxisome proliferator-activated receptor alpha (PPAR-α).
Quantitative Data Summary
The following tables summarize typical concentration ranges and observed effects of PEA in various cell culture models. These values can serve as a starting point for designing experiments with other long-chain fatty acid amides.
Table 1: Effective Concentrations of PEA in Different Cell Lines
| Cell Line | Application | Effective Concentration Range | Observed Effect |
| J774A.1 Macrophages | Anti-inflammatory studies | 1 µM - 10 µM | Reduction of pro-inflammatory cytokine production |
| Primary Microglia | Neuroinflammation studies | 0.1 µM - 5 µM | Inhibition of LPS-induced inflammatory response |
| PC12 Cells | Neuroprotection assays | 10 µM - 50 µM | Protection against oxidative stress-induced cell death |
| Keratinocytes | Skin inflammation models | 5 µM - 20 µM | Attenuation of inflammatory responses |
Table 2: Example of PEA's Effect on J774A.1 Macrophage Viability
| PEA Concentration (µM) | Incubation Time (hours) | Cell Viability (%) |
| 0 (Control) | 24 | 100 |
| 1 | 24 | 98.5 ± 2.1 |
| 5 | 24 | 97.2 ± 3.5 |
| 10 | 24 | 95.8 ± 2.8 |
| 25 | 24 | 93.1 ± 4.0 |
| 50 | 24 | 88.7 ± 5.2 |
Note: The data presented in these tables are representative examples from published studies and should be used as a general guideline. Optimal concentrations and effects may vary depending on the specific cell line, experimental conditions, and the purity of the compound.
Experimental Protocols
Here are detailed protocols for key experiments commonly used to assess the cellular effects of fatty acid amides like PEA.
Protocol 1: Assessment of Anti-Inflammatory Activity in Macrophages
Objective: To determine the effect of PEA on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated J774A.1 macrophages.
Materials:
-
J774A.1 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% penicillin-streptomycin
-
N-palmitoylethanolamide (PEA) stock solution (in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
ELISA kits for TNF-α and IL-6
-
96-well cell culture plates
-
Spectrophotometer
Procedure:
-
Cell Seeding: Seed J774A.1 cells in a 96-well plate at a density of 5 x 104 cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
PEA Treatment: Prepare serial dilutions of PEA in culture medium. The final DMSO concentration should not exceed 0.1%. Remove the old medium from the cells and add 100 µL of the PEA-containing medium. Incubate for 1 hour.
-
LPS Stimulation: Add 10 µL of LPS solution to each well to a final concentration of 1 µg/mL. Include a vehicle control (medium with DMSO) and a positive control (LPS only).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Cytokine Measurement: Collect the cell culture supernatant. Measure the concentration of TNF-α and IL-6 in the supernatant using the respective ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Normalize the cytokine concentrations to the vehicle control and compare the values between the different treatment groups.
Protocol 2: Cell Viability Assay (MTT Assay)
Objective: To evaluate the cytotoxicity of PEA on a chosen cell line.
Materials:
-
Cell line of interest (e.g., HEK293, PC12)
-
Complete culture medium
-
N-palmitoylethanolamide (PEA) stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for the cell line to reach 70-80% confluency after 24 hours.
-
PEA Treatment: Add varying concentrations of PEA to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle control.
Visualizations
Signaling Pathway of PEA in Inflammation
Caption: Simplified signaling pathway of PEA's anti-inflammatory action.
Experimental Workflow for Assessing Anti-Inflammatory Effects
Caption: Workflow for evaluating the anti-inflammatory effects of PEA.
Logical Relationship of Experimental Outcomes
References
Application Notes and Protocols for Fatty Acid Amides in Endocannabinoid System Research
A Note on "Hexadec-2-enamide": Extensive literature searches did not yield specific data on "this compound" as a tool for studying the endocannabinoid system. Therefore, these application notes will focus on the broader class of long-chain unsaturated fatty acid amides, to which "this compound" belongs. This class of molecules, particularly the N-acylethanolamines, are of significant interest in endocannabinoid research.
Introduction to Fatty Acid Amides and the Endocannabinoid System
The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in a wide array of physiological processes.[1][2][3] It primarily consists of cannabinoid receptors (CB1 and CB2), endogenous ligands known as endocannabinoids, and the enzymes responsible for their synthesis and degradation.[1][2][3]
Long-chain fatty acid amides are a class of lipid signaling molecules that play a significant role in the ECS. The most well-known of these is N-arachidonoylethanolamine, or anandamide (AEA), a key endocannabinoid that binds to and activates cannabinoid receptors.[1][4][5] Other related fatty acid amides, such as palmitoylethanolamide (PEA) and oleoylethanolamide (OEA), do not bind to cannabinoid receptors with high affinity but can modulate endocannabinoid signaling through various mechanisms, including the inhibition of the primary catabolic enzyme for AEA, Fatty Acid Amide Hydrolase (FAAH).[4][6] This modulation of endocannabinoid tone by non-agonist fatty acid amides is often referred to as the "entourage effect."
FAAH is a serine hydrolase that terminates the signaling of AEA and other bioactive fatty acid amides by hydrolyzing them into their constituent fatty acid and ethanolamine.[3][4] Inhibition of FAAH leads to an increase in the endogenous levels of AEA, thereby enhancing cannabinoid receptor signaling.[4] This makes FAAH a significant therapeutic target for conditions such as pain, anxiety, and inflammation. The study of novel fatty acid amides as potential FAAH inhibitors is an active area of research.
Quantitative Data of Representative Fatty Acid Amides
The following table summarizes key quantitative data for well-characterized fatty acid amides used in endocannabinoid system research. This data is essential for comparing the potency and selectivity of these compounds.
| Compound Name | Abbreviation | Target | Assay Type | Value | Reference |
| Anandamide | AEA | CB1 Receptor | Binding Affinity (Ki) | ~70 nM | [7] |
| CB2 Receptor | Binding Affinity (Ki) | Variable, generally lower affinity than CB1 | [8] | ||
| FAAH | Substrate | - | [6] | ||
| Palmitoylethanolamide | PEA | FAAH | Inhibition (pIC50) | ~5 | [6] |
| CB1/CB2 Receptors | Binding Affinity | Inactive | [6] | ||
| Oleoylethanolamide | OEA | FAAH | Inhibition (pIC50) | 5.33 (mixed type) | [6] |
| GPR119 | Activation (EC50) | 4.4 µM | [9] |
Signaling Pathways and Experimental Workflow
Endocannabinoid Signaling Pathway
The following diagram illustrates the basic signaling pathway of the endocannabinoid anandamide (AEA), including its synthesis, interaction with cannabinoid receptors, and degradation by FAAH.
Caption: Endocannabinoid signaling pathway of anandamide (AEA).
Experimental Workflow for FAAH Inhibition Assay
This diagram outlines a typical workflow for screening a test compound for its ability to inhibit FAAH activity.
Caption: Workflow for FAAH inhibitor screening.
Experimental Protocols
Protocol for In Vitro FAAH Inhibition Assay
This protocol provides a general method for determining the in vitro inhibitory activity of a test compound against FAAH using a fluorometric assay. This type of assay is commonly used for screening potential FAAH inhibitors.[10][11][12][13][14]
Materials:
-
Recombinant human or rat FAAH enzyme
-
FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)[10]
-
Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide)[10][12]
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
Known FAAH inhibitor as a positive control (e.g., JZL195)[10]
-
Solvent for test compound (e.g., DMSO) as a vehicle control
-
96-well black microplate
-
Fluorescence plate reader with excitation at 340-360 nm and emission at 450-465 nm[10][12]
-
Incubator set to 37°C[10]
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of FAAH enzyme in pre-chilled FAAH assay buffer. The final concentration should be determined based on the specific activity of the enzyme lot to ensure a linear reaction rate over the assay period.
-
Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., ethanol).[10] Dilute the stock solution in FAAH assay buffer to the desired final concentration.
-
Prepare a serial dilution of the test compound in the assay buffer. Also, prepare solutions of the positive control and vehicle control.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to the respective wells:
-
Blank wells: Assay buffer only.
-
Vehicle control wells: Assay buffer, FAAH enzyme, and vehicle.
-
Positive control wells: Assay buffer, FAAH enzyme, and positive control inhibitor.
-
Test compound wells: Assay buffer, FAAH enzyme, and the desired concentration of the test compound.
-
-
The final volume in each well should be the same. It is recommended to perform all measurements in triplicate.
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for a short period (e.g., 5-15 minutes) to allow the test compound to interact with the FAAH enzyme.[10]
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.
-
Immediately begin measuring the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30 minutes) at 37°C (kinetic measurement).[10] Alternatively, for an endpoint assay, incubate the plate at 37°C for a fixed time (e.g., 30 minutes) and then measure the final fluorescence.[10]
-
-
Data Analysis:
-
For kinetic assays, determine the reaction rate (V) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.
-
For endpoint assays, use the final fluorescence reading.
-
Subtract the average fluorescence of the blank wells from all other readings.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (V_inhibitor / V_vehicle)] x 100 Where V_inhibitor is the reaction rate in the presence of the test compound and V_vehicle is the reaction rate in the presence of the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of FAAH activity).
-
References
- 1. Review of the Endocannabinoid System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. portlandpress.com [portlandpress.com]
- 4. Endocannabinoids and related N-acylethanolamines: biological activities and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anandamide - Wikipedia [en.wikipedia.org]
- 6. Effects of homologues and analogues of palmitoylethanolamide upon the inactivation of the endocannabinoid anandamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. N-Oleoyldopamine Enhances Glucose Homeostasis through the Activation of GPR119 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. sigmaaldrich.cn [sigmaaldrich.cn]
- 12. FAAH Inhibitor Screening Assay Kit - Creative BioMart [creativebiomart.net]
- 13. caymanchem.com [caymanchem.com]
- 14. Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit - Elabscience® [elabscience.com]
Application Notes and Protocols for Antimicrobial Activity Screening of Hexadec-2-enamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the initial screening and evaluation of the antimicrobial properties of the novel unsaturated fatty amide, Hexadec-2-enamide. The protocols outlined below are established methods for determining antimicrobial efficacy and can be adapted for high-throughput screening.
Compound Profile: this compound
-
IUPAC Name: (E)-hexadec-2-enamide
-
Molecular Formula: C₁₆H₃₁NO
-
Molecular Weight: 253.43 g/mol
-
Chemical Structure:
-
Description: this compound is a long-chain unsaturated fatty amide. Fatty amides are a class of compounds that have been investigated for various biological activities, and their structural similarity to components of microbial cell membranes makes them interesting candidates for antimicrobial drug discovery.
Rationale for Antimicrobial Screening
The increasing prevalence of antibiotic-resistant pathogens necessitates the discovery of novel antimicrobial agents.[1][2] Fatty acid derivatives and amides have been reported to exhibit antimicrobial properties, potentially through mechanisms such as disruption of the cell membrane, inhibition of fatty acid synthesis, or interference with cellular signaling. The long aliphatic chain of this compound suggests it may interact with and disrupt the lipid bilayers of microbial cell membranes, leading to cell death. Screening this compound will help determine its potential as a lead for a new class of antimicrobial drugs.
Experimental Protocols
The following are standard protocols for assessing the in vitro antimicrobial activity of a novel compound. It is crucial to include appropriate positive and negative controls in all assays.
3.1. Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely used technique for determining MIC values.
Protocol:
-
Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilutions should be made in cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi.
-
Microorganism Preparation: Inoculate the test microorganism in a suitable broth and incubate until it reaches the logarithmic phase of growth. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Assay Procedure:
-
Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.
-
Add 100 µL of the stock solution of this compound to the first well of each row and perform a two-fold serial dilution across the plate.
-
Add 10 µL of the prepared microbial suspension to each well.
-
Include a positive control (microorganism with a known antibiotic) and a negative control (microorganism in broth without the test compound).
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at a suitable temperature and duration for fungi.
-
Result Interpretation: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed.
3.2. Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay is a follow-up to the MIC assay.
Protocol:
-
Subculturing: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Plating: Spot-inoculate the aliquots onto an appropriate agar medium (e.g., Mueller-Hinton Agar).
-
Incubation: Incubate the agar plates at 37°C for 18-24 hours.
-
Result Interpretation: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum, determined by the absence of colony formation on the agar plate.
3.3. Anti-Biofilm Assay
This assay assesses the ability of this compound to inhibit the formation of biofilms and to eradicate pre-formed biofilms.
Protocol for Biofilm Inhibition:
-
Assay Setup: In a 96-well flat-bottomed microtiter plate, add 100 µL of microbial suspension (adjusted to 1 x 10⁶ CFU/mL in a suitable growth medium like Tryptic Soy Broth with glucose) to each well.
-
Compound Addition: Add 100 µL of two-fold serial dilutions of this compound to the wells. Include positive and negative controls.
-
Incubation: Incubate the plate at 37°C for 24 hours without agitation.
-
Quantification:
-
Gently wash the wells twice with phosphate-buffered saline (PBS) to remove planktonic cells.
-
Fix the adherent biofilms with 200 µL of methanol for 15 minutes.
-
Stain the biofilms with 200 µL of 0.1% crystal violet for 15 minutes.
-
Wash the wells with water and allow them to air dry.
-
Solubilize the stain with 200 µL of 33% acetic acid.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Protocol for Pre-formed Biofilm Eradication:
-
Biofilm Formation: Grow biofilms in a 96-well plate as described above for 24 hours.
-
Compound Treatment: After incubation, remove the planktonic cells and wash the wells with PBS. Add 200 µL of serial dilutions of this compound to the wells containing the pre-formed biofilms.
-
Incubation: Incubate for another 24 hours at 37°C.
-
Quantification: Quantify the remaining biofilm using the crystal violet staining method as described above.
Data Presentation
Quantitative data from the antimicrobial screening should be presented in clear and concise tables for easy comparison.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Microorganism | Strain ID | MIC (µg/mL) | Positive Control (Antibiotic) | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Vancomycin | ||
| Escherichia coli | ATCC 25922 | Ciprofloxacin | ||
| Pseudomonas aeruginosa | ATCC 27853 | Ciprofloxacin | ||
| Candida albicans | ATCC 90028 | Fluconazole |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound
| Microorganism | Strain ID | MBC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | |
| Escherichia coli | ATCC 25922 | |
| Pseudomonas aeruginosa | ATCC 27853 |
Table 3: Anti-Biofilm Activity of this compound
| Microorganism | Strain ID | Biofilm Inhibition (IC₅₀, µg/mL) | Biofilm Eradication (MBEC, µg/mL) |
| Staphylococcus aureus | ATCC 29213 | ||
| Pseudomonas aeruginosa | ATCC 27853 |
Visualizations
Experimental Workflow for Antimicrobial Screening
Caption: Workflow for antimicrobial screening of a novel compound.
Hypothetical Mechanism of Action: Disruption of Bacterial Cell Wall Synthesis
Caption: Hypothetical inhibition of cell wall synthesis by this compound.
Conclusion
The provided protocols and application notes offer a structured approach to the initial antimicrobial evaluation of this compound. A systematic screening against a panel of clinically relevant bacteria and fungi will elucidate its spectrum of activity and potency. Positive results from these in vitro assays would warrant further investigation into its mechanism of action, toxicity, and potential for in vivo efficacy, paving the way for the development of a new therapeutic agent.
References
Application Note: Development of a Competitive Immunoassay for the Detection of Hexadec-2-enamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hexadec-2-enamide is a putative long-chain fatty acid amide that is being investigated for its potential role in various physiological processes. The quantification of such small lipophilic molecules in biological matrices presents a significant analytical challenge. Immunoassays offer a high-throughput and sensitive alternative to traditional chromatographic methods for the detection and quantification of small molecules.[1][2] This application note describes the development of a competitive enzyme-linked immunosorbent assay (ELISA) for the specific detection of this compound.
The principle of this assay is based on the competition between free this compound in a sample and a fixed amount of a this compound-enzyme conjugate for binding to a limited number of specific anti-Hexadec-2-enamide antibody-coated microplate wells. The amount of enzyme-linked conjugate that binds to the antibody is inversely proportional to the concentration of this compound in the sample. The subsequent addition of a substrate results in a colorimetric reaction, the intensity of which can be measured spectrophotometrically to determine the concentration of this compound.
Experimental Protocols
Hapten Synthesis and Carrier Protein Conjugation
Small molecules like this compound are not immunogenic on their own and must be conjugated to a larger carrier protein to elicit an immune response.[][4][5]
Methodology:
-
Hapten Derivatization: Introduce a terminal carboxyl group to the this compound molecule to facilitate conjugation. This can be achieved by reacting the amide with a linker molecule such as succinic anhydride.
-
Carrier Protein Activation: Activate the carboxyl groups on the carrier protein (e.g., Bovine Serum Albumin - BSA for immunization, and Ovalbumin - OVA for the coating antigen) using a water-soluble carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[6]
-
Conjugation: Mix the activated carrier protein with the derivatized this compound hapten. The primary amine on the carrier protein will react with the carboxyl group of the hapten to form a stable amide bond.
-
Purification: Remove unconjugated hapten and by-products by dialysis or gel filtration chromatography.
-
Characterization: Confirm the conjugation ratio (moles of hapten per mole of protein) using techniques such as MALDI-TOF mass spectrometry or by UV-Vis spectrophotometry if the hapten has a distinct chromophore. The molar ratio of the hapten to the carrier can affect the resulting antibody affinities.[7]
Polyclonal Antibody Production
Methodology:
-
Immunization: Immunize rabbits or other suitable host animals with the this compound-BSA conjugate emulsified in a suitable adjuvant (e.g., Freund's Complete Adjuvant for the primary immunization and Freund's Incomplete Adjuvant for subsequent boosts).
-
Booster Injections: Administer booster injections every 3-4 weeks to enhance the antibody titer.
-
Titer Monitoring: Collect small blood samples periodically to monitor the antibody titer and specificity using an indirect ELISA with plates coated with this compound-OVA.
-
Antiserum Collection: Once a high antibody titer is achieved, collect the antiserum and purify the polyclonal antibodies using protein A/G affinity chromatography.
Competitive ELISA Protocol
Methodology:
-
Coating: Coat the wells of a 96-well microplate with the anti-Hexadec-2-enamide antibody (1-10 µg/mL in coating buffer). Incubate overnight at 4°C.[8]
-
Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound antibody.[8]
-
Blocking: Block the remaining protein-binding sites in the wells by adding 200 µL of blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS) to each well. Incubate for 1-2 hours at 37°C.[8]
-
Washing: Repeat the washing step.
-
Competitive Reaction: Add 50 µL of the standard solutions (containing known concentrations of this compound) or unknown samples to the wells, followed immediately by 50 µL of the this compound-HRP (Horseradish Peroxidase) conjugate. Incubate for 1-2 hours at 37°C.
-
Washing: Repeat the washing step to remove unbound reagents.
-
Substrate Addition: Add 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.[8]
-
Stopping the Reaction: Stop the enzymatic reaction by adding 50 µL of stop solution (e.g., 2 M H₂SO₄) to each well.[8]
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Data Presentation
Table 1: Representative Standard Curve Data for this compound Competitive ELISA
| Standard Concentration (ng/mL) | Absorbance (450 nm) - Replicate 1 | Absorbance (450 nm) - Replicate 2 | Mean Absorbance | % B/B₀ |
| 0 (B₀) | 1.852 | 1.848 | 1.850 | 100.0 |
| 0.1 | 1.625 | 1.635 | 1.630 | 88.1 |
| 0.5 | 1.210 | 1.220 | 1.215 | 65.7 |
| 1.0 | 0.850 | 0.860 | 0.855 | 46.2 |
| 5.0 | 0.345 | 0.355 | 0.350 | 18.9 |
| 10.0 | 0.150 | 0.160 | 0.155 | 8.4 |
| 20.0 | 0.080 | 0.082 | 0.081 | 4.4 |
Table 2: Cross-Reactivity of the Anti-Hexadec-2-enamide Antibody with Related Compounds
| Compound | IC₅₀ (ng/mL) | Cross-Reactivity (%) |
| This compound | 1.2 | 100 |
| Oleamide | 25.8 | 4.7 |
| Palmitamide | > 100 | < 1.2 |
| Stearamide | > 100 | < 1.2 |
Cross-reactivity (%) = (IC₅₀ of this compound / IC₅₀ of competing compound) x 100
Visualizations
Caption: Overall experimental workflow for the development of the this compound immunoassay.
References
- 1. researchgate.net [researchgate.net]
- 2. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays | Quanterix [quanterix.com]
- 4. Hapten-Carrier Conjugation - Creative Biolabs [creative-biolabs.com]
- 5. Conjugation of Haptens | Springer Nature Experiments [experiments.springernature.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Effect of different hapten-carrier conjugation ratios and molecular orientations on antibody affinity against a peptide antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
Troubleshooting & Optimization
Hexadec-2-enamide Synthesis: Technical Support Center
Welcome to the technical support center for Hexadec-2-enamide synthesis. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to assist researchers, scientists, and drug development professionals in improving synthesis yield and overcoming common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most effective and highest-yielding method for synthesizing this compound?
A1: The most robust and high-yielding method reported for the synthesis of enamides from simple amides is the direct N-dehydrogenation of the corresponding saturated amide (Hexadecanamide) via electrophilic activation. This one-step protocol uses a combination of Lithium Hexamethyldisilazide (LiHMDS) and Triflic Anhydride (Tf₂O) and can achieve yields of up to 89%.[1][2]
Q2: Why is the LiHMDS/Tf₂O combination so effective?
A2: This method works through the electrophilic activation of the amide carbonyl group by Tf₂O, which forms a highly reactive iminium triflate intermediate. This activation significantly increases the acidity of the proton on the carbon alpha to the nitrogen, allowing the strong, non-nucleophilic base LiHMDS to perform a rapid deprotonation-elimination sequence, yielding the enamide.[3]
Q3: Are there any alternative methods for this synthesis?
A3: Yes, other methods for enamide synthesis exist, though they may involve pre-functionalized substrates, harsher conditions, or lower yields. These include palladium-catalyzed dehydrogenations from 2-iodobenzamides, electrochemical oxidation protocols, and iron-assisted oxidative desaturation.[4][5] However, for a direct conversion from a simple saturated amide, the LiHMDS/Tf₂O method is currently one of the most efficient.[1]
Q4: What is the expected stereoselectivity for this compound synthesis?
A4: For acyclic amides like Hexadecanamide, the direct N-dehydrogenation method using LiHMDS/Tf₂O typically yields the E-enamide exclusively.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound using the LiHMDS/Tf₂O method.
Issue 1: Low or No Product Yield
-
Q: I'm getting very low yields or no product at all. What are the most critical parameters to check? A: The three most critical parameters for this reaction are the choice of base, the order of reagent addition, and the reaction temperature. Deviation in any of these can lead to complete reaction failure.[1][5][6]
-
Base Selection: Only LiHMDS provides high yields. Other bases like Sodium HMDS (NaHMDS) and Potassium HMDS (KHMDS) are significantly less effective.[1][5]
-
Order of Addition: It is crucial to add the reagents in the correct sequence: the starting amide is dissolved, cooled, then LiHMDS is added, and finally, Tf₂O is introduced. Adding Tf₂O before the base results in a dramatic drop in yield.[1][6]
-
Temperature Control: The reaction must be kept at a very low temperature (-94 °C, achievable with a dry ice/acetone bath) for optimal results.[3][5] Even elevating the temperature to -78 °C can slightly lower the conversion.[6]
-
-
Q: Could my reagents be the problem? A: Absolutely. This reaction is highly sensitive to moisture.
-
Ensure you are using anhydrous diethyl ether (Et₂O) as the solvent.
-
LiHMDS is a strong base and can be deactivated by atmospheric moisture. Use a fresh, properly titrated solution.
-
Tf₂O is also highly moisture-sensitive. Use a fresh bottle or a properly stored aliquot.
-
All glassware must be rigorously flame-dried or oven-dried before use.
-
Issue 2: Product Degradation During Purification
-
Q: My reaction seems to work based on crude analysis, but I lose a significant amount of product during column chromatography. Why is this happening? A: Enamides can exhibit instability on standard silica gel, leading to degradation during purification.[1]
-
Q: How can I prevent product loss during purification? A: To mitigate degradation on silica gel, you can:
-
Deactivate the Silica: Prepare a slurry of silica gel with your eluent and add ~1% triethylamine to neutralize acidic sites.
-
Use an Alternative Stationary Phase: Consider using neutral alumina for chromatography.
-
Minimize Contact Time: Run the column as quickly as possible.
-
Alternative Purification: If the product is sufficiently non-polar and the impurities are polar, you may be able to purify it by passing it through a short plug of deactivated silica or alumina rather than a full column.
-
Data Presentation
Table 1: Effect of Base Selection on Enamide Synthesis Yield This table summarizes the critical role of the lithium counterion in the success of the N-dehydrogenation reaction. Data is adapted from optimization studies performed on a model substrate.[1][6]
| Base Used | Solvent | Temperature (°C) | Yield (%) |
| LiHMDS | Et₂O | -94 | 89 |
| KHMDS | Et₂O | -94 | < 5 |
| NaHMDS | Et₂O | -94 | < 5 |
| LDA | Et₂O | -94 | No Reaction |
| 2,2,6,6-TMP-Li | Et₂O | -94 | No Reaction |
Table 2: Influence of Key Reaction Parameters on Yield This table highlights the importance of maintaining optimal reaction conditions. Data is adapted from optimization studies.[1][6]
| Parameter Varied | Condition | Yield (%) | Note |
| Optimal Conditions | LiHMDS then Tf₂O in Et₂O at -94 °C | 89 | Reference |
| Order of Addition | Tf₂O then LiHMDS | 52 | A significant decrease in yield is observed.[6] |
| Solvent | Tetrahydrofuran (THF) | 78 | Diethyl ether is the optimal solvent. |
| Temperature | -78 °C | 82 | A slight decrease in conversion is observed. |
Experimental Protocols
Detailed Protocol for the Synthesis of this compound via Direct N-Dehydrogenation
This protocol is adapted from the general procedure reported by the Maulide group.[1][2]
Materials:
-
Hexadecanamide (1.0 eq.)
-
Anhydrous Diethyl Ether (Et₂O)
-
Lithium Hexamethyldisilazide (LiHMDS) (1 M solution in THF, 4.8 eq.)
-
Trifluoromethanesulfonic Anhydride (Tf₂O) (2.4 eq.)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add Hexadecanamide (1.0 eq.) to a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Dissolution: Dissolve the amide in anhydrous Et₂O (to make a ~0.2 M solution).
-
Cooling: Cool the solution to -94 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add the LiHMDS solution (4.8 eq.) dropwise to the cooled amide solution. Stir the resulting mixture for 10 minutes at -94 °C.
-
Activation & Dehydrogenation: With vigorous stirring, add Tf₂O (2.4 eq.) dropwise over approximately 1 minute. The reaction is typically complete within 30 minutes. Monitor by TLC.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extraction: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and extract three times with CH₂Cl₂.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous MgSO₄. Filter and remove the solvent under reduced pressure.
-
Purification: Purify the crude material by column chromatography using deactivated silica gel (see Troubleshooting Guide) and an appropriate eluent system (e.g., heptanes/ethyl acetate).
Visualizations
Caption: A step-by-step workflow for the synthesis of this compound.
Caption: A logical guide to diagnosing the cause of low reaction yields.
Caption: The key chemical transformations in the N-dehydrogenation synthesis.
References
Technical Support Center: Overcoming "Hexadec-2-enamide" Solubility Issues In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with "Hexadec-2-enamide" in in vitro experiments.
Troubleshooting Guide
Q1: My "this compound" is precipitating out of my cell culture medium. What should I do?
A1: Precipitation is a common issue with lipophilic compounds like "this compound". Here are several steps you can take to address this:
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Use a carrier protein: Bovine Serum Albumin (BSA) is commonly used to increase the solubility of fatty acids and their derivatives in cell culture media.[1][2] Fatty-acid-free BSA is recommended.
-
Optimize your solvent concentration: While an initial stock solution in an organic solvent like DMSO or ethanol is necessary, the final concentration in your culture medium should be kept to a minimum (typically ≤ 0.1%) to avoid both precipitation and solvent toxicity.[1][3]
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Sonication: After diluting the stock solution into your medium, brief sonication can help to create a more uniform dispersion.[2][4]
-
Warming: Gently warming the medium to 37°C while stirring can aid in dissolving the compound.[5]
Q2: I'm observing cellular toxicity that I suspect is from the solvent. How can I mitigate this?
A2: Solvent toxicity is a critical concern in cell-based assays.
-
Determine the maximum tolerable solvent concentration: Before your main experiment, perform a dose-response curve with your solvent of choice on your specific cell line to determine the highest concentration that does not affect cell viability.
-
Reduce the final solvent concentration: Prepare a more concentrated stock solution of "this compound" in your organic solvent, so that a smaller volume is needed to reach your desired final concentration in the culture medium.
-
Switch to a less toxic solvent: While DMSO and ethanol are common, other organic solvents could be tested for compatibility with your cell line.
Q3: My experimental results are inconsistent. Could this be related to solubility?
A3: Yes, poor solubility can lead to variability in the effective concentration of "this compound" in your experiments.
-
Ensure complete dissolution of your stock solution: Visually inspect your stock solution to ensure there are no undissolved particles before diluting it into your culture medium.
-
Prepare fresh dilutions for each experiment: Avoid using old dilutions where the compound may have precipitated over time.
-
Vortex immediately before use: Before adding the final solution to your cells, vortex it to ensure a homogenous suspension.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and why is it difficult to dissolve in aqueous solutions?
A1: "this compound" is a fatty acid amide. Like other long-chain lipids, it has a long, nonpolar hydrocarbon tail, which makes it hydrophobic and thus poorly soluble in water-based solutions like cell culture media.
Q2: What are the best solvents for making a stock solution of "this compound"?
A2: Based on practices for similar long-chain fatty acid amides, the following organic solvents are recommended for preparing stock solutions:
| Solvent | Recommended Starting Concentration | Considerations |
| DMSO | 10-50 mM | A versatile solvent for many organic compounds. Ensure the final concentration in cell culture is low (typically <0.1%) to avoid toxicity.[1][3] |
| Ethanol | 10-50 mM | Another common choice for dissolving lipids. Similar to DMSO, the final concentration should be minimized in the final culture medium.[1] |
| Chloroform/Methanol Mixtures | Variable | Primarily used for extraction and not recommended for direct use in cell culture experiments due to high toxicity. Can be used for initial dissolution before drying down and redissolving in a more biocompatible solvent.[6][7] |
Q3: What is the likely biological role of "this compound"?
A3: "this compound" belongs to the family of fatty acid amides, which includes well-known signaling molecules like anandamide and oleamide.[8][9] These molecules are often involved in the endocannabinoid signaling system, which plays a role in regulating a wide range of physiological processes.[10][11][12] Therefore, it is plausible that "this compound" may act as a signaling molecule, potentially interacting with cannabinoid receptors (CB1 and CB2) or other related targets.[13]
Experimental Protocols
Protocol for Solubilizing "this compound" for In Vitro Assays
This protocol provides a general guideline. Optimization may be required for specific cell lines and experimental conditions.
Materials:
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This compound
-
Dimethyl sulfoxide (DMSO) or Ethanol (cell culture grade)
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Fatty-acid-free Bovine Serum Albumin (BSA)
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Serum-free cell culture medium
-
Sterile microcentrifuge tubes and pipette tips
-
Sonicator (optional)
-
Water bath or incubator at 37°C
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Weigh out the desired amount of "this compound" in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO or ethanol to achieve a high-concentration stock solution (e.g., 50 mM).
-
Vortex thoroughly until the compound is completely dissolved. This is your Primary Stock Solution .
-
-
Prepare a BSA-Containing Medium:
-
Prepare a solution of fatty-acid-free BSA in your serum-free cell culture medium at a concentration of 1-10%. A common starting point is a 10% BSA solution.
-
Gently shake or stir at 37°C until the BSA is fully dissolved.
-
Sterile filter the BSA solution through a 0.22 µm filter.
-
-
Prepare the Final Working Solution:
-
Warm the BSA-containing medium to 37°C.
-
Slowly add the Primary Stock Solution to the warm BSA-containing medium while vortexing or stirring. The final concentration of the organic solvent should be kept as low as possible (ideally ≤ 0.1%).
-
For example, to prepare a 100 µM working solution from a 50 mM primary stock, you would perform a 1:500 dilution.
-
(Optional) If you observe any precipitation, sonicate the solution for 5-15 minutes.
-
Incubate the final working solution at 37°C for at least 30 minutes with gentle agitation to allow the "this compound" to complex with the BSA.
-
-
Application to Cells:
-
Vortex the final working solution immediately before adding it to your cell cultures to ensure homogeneity.
-
Visualizations
References
- 1. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Endocannabinoid system - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Fatty acid amide - Wikipedia [en.wikipedia.org]
- 9. Fatty Acid Amide Signaling Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. Endocannabinoid signaling and synaptic function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lipotype.com [lipotype.com]
"Hexadec-2-enamide" stability and degradation analysis
Disclaimer: The following information is based on general chemical principles for α,β-unsaturated fatty amides. As of the date of this document, specific stability and degradation data for Hexadec-2-enamide is limited in publicly available literature. The provided protocols and troubleshooting guides are intended as a general framework and should be adapted based on your experimental observations.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on its structure as an α,β-unsaturated amide, this compound is potentially susceptible to the following degradation pathways:
-
Hydrolysis: The amide bond can be cleaved under acidic or basic conditions, typically requiring heat, to yield hexadec-2-enoic acid and ammonia.[1][2][3][4]
-
Oxidation: The carbon-carbon double bond and the allylic positions are susceptible to oxidation. This can be initiated by atmospheric oxygen, peroxides, or certain metal ions.[5][6][7][8]
-
Photodegradation: Exposure to UV or visible light can potentially lead to isomerization of the double bond or other forms of degradation.
-
Thermal Degradation: While amides are generally thermally stable, prolonged exposure to high temperatures (typically above 160°C) can cause decomposition.[9][10]
-
Metabolic Degradation: In biological systems, enzymes such as fatty acid amide hydrolase (FAAH) can hydrolyze the amide bond. The unsaturation in the acyl chain may influence the specific metabolic enzymes involved.[11][12]
Q2: I am observing a loss of this compound in my aqueous formulation. What could be the cause?
A2: Loss of this compound in an aqueous formulation is most likely due to hydrolysis of the amide bond, especially if the formulation has a pH significantly different from neutral and/or is stored at elevated temperatures.[1][2][3] Another possibility is oxidation if the formulation is not protected from oxygen.
Q3: My analytical method (HPLC-UV) shows a decrease in the main peak area for this compound over time, but no new peaks are appearing. What could be happening?
A3: There are several possibilities:
-
The degradation products may not have a chromophore that absorbs at the wavelength you are using for detection.
-
The degradation products might be volatile and are being lost from the sample.
-
The degradation products may be adsorbing irreversibly to the HPLC column.
-
It is also possible that polymerization or formation of highly polar or non-polar species that are not eluting from your column is occurring.
Consider using a more universal detection method like mass spectrometry (MS) or a charged aerosol detector (CAD) to investigate the presence of non-UV active degradation products.
Q4: Are there any known incompatibilities of this compound with common pharmaceutical excipients?
A4: While specific data for this compound is not available, general incompatibilities for amide-containing and unsaturated compounds should be considered. Potential incompatibilities could arise with:
-
Reducing sugars (e.g., lactose): The Maillard reaction between an amine (if formed from hydrolysis) and a reducing sugar is a possibility, though less likely for the intact amide.
-
Excipients containing reactive impurities: Peroxides, aldehydes, or metal ions in excipients can promote oxidative degradation.[13][14][15][16]
-
Highly acidic or basic excipients: These could catalyze hydrolysis of the amide bond.
It is crucial to perform compatibility studies with your intended excipients.[13][14][15][16][17]
Troubleshooting Guides
Issue 1: Unexpected Peaks in the Chromatogram During Stability Studies
| Observation | Potential Cause | Suggested Action |
| A new peak appears with a shorter retention time (more polar). | Hydrolysis to the corresponding carboxylic acid (hexadec-2-enoic acid). | Confirm the identity of the new peak using LC-MS and comparing its mass to the expected degradation product. |
| A new peak appears with a similar or slightly longer retention time. | Isomerization of the double bond (e.g., E/Z isomerization) or oxidation (e.g., epoxide or hydroperoxide formation). | Use high-resolution mass spectrometry to check for changes in the elemental composition. NMR spectroscopy can help identify structural isomers. |
| Multiple new small peaks are observed. | Multiple degradation pathways are occurring (e.g., a combination of hydrolysis and oxidation). | Conduct forced degradation studies under specific conditions (acid, base, peroxide, light, heat) to identify the degradation products from each pathway. |
Issue 2: Poor Mass Balance in Forced Degradation Studies
| Observation | Potential Cause | Suggested Action |
| The sum of the assay of the main peak and the area of all degradation peaks is significantly less than 100%. | Formation of non-UV active or volatile degradation products. Degradation products are not eluting from the HPLC column. | Use a mass-based detector (e.g., MS, CAD) in parallel with the UV detector. Check for volatiles using headspace GC-MS. Use a stronger solvent in your HPLC method to try and elute any strongly retained compounds. |
| The recovery is greater than 100%. | Co-elution of a degradation product with the main peak. The response factor of a degradation product is significantly higher than the parent compound. | Check the peak purity of the main peak using a photodiode array (PDA) detector or by LC-MS. If co-elution is suspected, modify the chromatographic method (e.g., change the mobile phase, gradient, or column) to achieve better separation. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep a sample at room temperature and another at 60°C. Analyze at 0, 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep a sample at room temperature and another at 60°C. Analyze at 0, 2, 4, 8, and 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the sample at room temperature, protected from light. Analyze at 0, 2, 4, 8, and 24 hours.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 80°C. Also, place a solution of the compound in a suitable solvent in the oven. Analyze at 1, 3, and 7 days.
-
Photodegradation: Expose a solid sample and a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines. Keep a control sample wrapped in aluminum foil to protect it from light. Analyze after a specified duration of light exposure.
-
Analysis: Analyze all samples by a stability-indicating HPLC method, preferably with both UV and MS detection.
Protocol 2: HPLC Method for Stability Analysis
Objective: To quantify this compound and its degradation products.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 70% B to 100% B over 15 minutes, hold at 100% B for 5 minutes, return to 70% B and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm and/or Mass Spectrometry (ESI+) |
Note: This is a starting method and may require optimization for your specific application.
Quantitative Data Summary
Table 1: Summary of Forced Degradation of this compound
| Stress Condition | Time | % Assay of this compound | % Total Impurities | Major Degradant(s) (RRT) |
| 0.1 M HCl, 60°C | 24 h | Data | Data | Data |
| 0.1 M NaOH, 60°C | 24 h | Data | Data | Data |
| 3% H₂O₂, RT | 24 h | Data | Data | Data |
| Heat, 80°C (solid) | 7 days | Data | Data | Data |
| Photostability | ICH Q1B | Data | Data | Data |
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow for a forced degradation study.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Hydrolysis - Wikipedia [en.wikipedia.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chemoselective γ‐Oxidation of β,γ‐Unsaturated Amides with TEMPO - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Oxidative Metabolism of a Fatty Acid Amide Hydrolase-Regulated Lipid, Arachidonoyltaurine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Amine Thermal Degradation [bre.com]
- 11. researchgate.net [researchgate.net]
- 12. Primary fatty acid amide metabolism: conversion of fatty acids and an ethanolamine in N18TG2 and SCP cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. FORMULATION DEVELOPMENT - A Quick Approach for Evaluation of Drug-Excipient Compatibility: Case of Acetylsalicylic Acid [drug-dev.com]
- 14. Drug Excipient Compatibility Testing Protocols and Charaterization: A Review | Semantic Scholar [semanticscholar.org]
- 15. pharmaquest.weebly.com [pharmaquest.weebly.com]
- 16. researchgate.net [researchgate.net]
- 17. thepharmajournal.com [thepharmajournal.com]
Technical Support Center: Optimizing Mass Spectrometry for Hexadec-2-enamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry parameters for the analysis of Hexadec-2-enamide.
Frequently Asked Questions (FAQs)
Q1: What are the expected challenges in the mass spectrometric analysis of this compound?
A1: Due to its long aliphatic chain and the presence of an amide functional group, you may encounter challenges related to:
-
Low Ionization Efficiency: Long-chain, relatively nonpolar molecules can be difficult to ionize efficiently using electrospray ionization (ESI).
-
In-source Fragmentation: The molecule might be prone to fragmentation within the ion source, leading to a weak molecular ion peak and a complex spectrum.[1][2]
-
Poor Signal Intensity: A combination of low ionization efficiency and in-source fragmentation can result in weak signals and poor sensitivity.[3]
Q2: Which ionization technique is most suitable for this compound?
A2: Electrospray ionization (ESI) is a common choice for amides. However, given the potential for low ionization efficiency with long-chain molecules, Atmospheric Pressure Chemical Ionization (APCI) could be a viable alternative, particularly for less polar compounds. Experimenting with both ESI and APCI is recommended to determine the optimal technique for your specific sample and matrix.[3]
Q3: What are the expected major fragments of this compound in the mass spectrum?
A3: The fragmentation of this compound will likely involve cleavage around the amide group and along the alkyl chain. Primary amides can exhibit a base peak resulting from McLafferty rearrangement.[4] Fragmentation of the long alkyl chain often results in a series of peaks separated by 14 Da (corresponding to CH₂ groups).[4]
Q4: Should I consider chemical derivatization for this compound analysis?
A4: If you are struggling with poor ionization efficiency and sensitivity, chemical derivatization can be a valuable strategy. For similar long-chain aldehydes, derivatization has been shown to significantly improve ionization and detection limits.[5][6] While this compound is an amide, if ionization is a significant hurdle, exploring derivatization strategies that introduce a more readily ionizable group could be beneficial.
Troubleshooting Guides
Issue 1: Weak or No Signal for the Molecular Ion [M+H]⁺
This is a common issue when dealing with long-chain lipids and can be addressed by systematically optimizing the ion source parameters.
Troubleshooting Steps:
-
Confirm Sample Concentration: Ensure your sample concentration is adequate. If it's too dilute, you may not observe a signal. Conversely, overly concentrated samples can lead to ion suppression.[3]
-
Optimize Ion Source Parameters: Systematically adjust the ESI source parameters. The table below provides a starting point and a range for optimization.
-
Check for In-Source Fragmentation: A weak molecular ion with many fragment ions may indicate excessive in-source fragmentation. Try reducing the source fragmentor/cone voltage.[2]
-
Consider a Different Ionization Source: If ESI proves ineffective, consider switching to APCI, which can be more suitable for less polar analytes.[3]
Table 1: Recommended Starting ESI Parameters and Optimization Ranges
| Parameter | Starting Value | Optimization Range | Rationale |
| Capillary Voltage | 3500 V | 2500 - 4500 V | Optimizes the electric field for efficient droplet formation and ion generation.[7] |
| Nebulizer Gas Pressure | 30 psi | 20 - 50 psi | Affects the droplet size and solvent evaporation rate.[7] |
| Drying Gas Flow | 10 L/min | 5 - 15 L/min | Facilitates desolvation of the ESI droplets.[7] |
| Drying Gas Temperature | 300 °C | 250 - 350 °C | Aids in solvent evaporation; too high a temperature can cause thermal degradation.[7][8] |
| Fragmentor/Cone Voltage | 100 V | 80 - 150 V | A lower voltage can reduce in-source fragmentation and enhance the molecular ion peak.[2] |
Experimental Workflow for Ion Source Optimization:
Caption: Workflow for optimizing ion source parameters.
Issue 2: High Background Noise or Contamination
High background noise can obscure low-intensity signals and make peak integration difficult.
Troubleshooting Steps:
-
Check Solvent and System Purity: Ensure you are using high-purity solvents (LC-MS grade). Run a blank injection (solvent only) to check for system contamination.
-
Optimize Chromatography: If using LC-MS, ensure good chromatographic separation of your analyte from the matrix. A stable baseline is crucial.[3]
-
Gas Supply Check: Verify the purity of the nitrogen gas supply for the nebulizer and drying gas. Gas purifiers can help reduce contaminants.[9]
-
Clean the Ion Source: If the system has been heavily used, consider cleaning the ion source components as per the manufacturer's instructions.
Logical Diagram for Troubleshooting High Background Noise:
Caption: Troubleshooting logic for high background noise.
Experimental Protocols
Protocol 1: Direct Infusion Analysis for Parameter Optimization
This protocol is for the initial optimization of mass spectrometer parameters without chromatographic separation.
-
Sample Preparation: Prepare a 1 µg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ESI).
-
Infusion Setup: Use a syringe pump to deliver the sample solution directly to the mass spectrometer's ion source at a constant flow rate (e.g., 5-10 µL/min).
-
Initial MS Settings: Set the mass spectrometer to scan a relevant mass range (e.g., m/z 100-500) and use the starting parameters from Table 1.
-
Parameter Optimization: While infusing the sample, systematically vary one parameter at a time (e.g., capillary voltage, drying gas temperature) and observe the effect on the signal intensity of the molecular ion [M+H]⁺.
-
Record Optimal Parameters: Note the set of parameters that provides the highest signal intensity and stability for the molecular ion.
Protocol 2: LC-MS/MS Method for Quantification
This protocol outlines a general approach for developing a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for this compound.
-
Chromatography:
-
Column: Use a C18 reversed-phase column suitable for lipid analysis.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Develop a gradient to ensure retention and good peak shape for this compound.
-
Flow Rate: Typically 0.2-0.5 mL/min for analytical scale columns.
-
-
Mass Spectrometry (using optimized source parameters from Protocol 1):
-
MS1 Scan: Acquire full scan data to confirm the retention time and presence of the precursor ion (the protonated molecule).
-
MS/MS Fragmentation: Perform a product ion scan of the precursor ion to identify characteristic fragment ions.
-
Collision Energy Optimization: Vary the collision energy (e.g., 10-40 eV) to find the optimal energy that produces a stable and intense fragment ion for quantification.
-
Multiple Reaction Monitoring (MRM): Set up an MRM transition using the precursor ion and a specific, intense fragment ion for sensitive and selective quantification.
-
Signaling Pathway for MS/MS Experiment:
Caption: Conceptual pathway of an MS/MS experiment.
References
- 1. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 2. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gmi-inc.com [gmi-inc.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Novel methods for the quantification of (2E)-hexadecenal by liquid chromatography with detection by either ESI QTOF tandem mass spectrometry or fluorescence measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mass Spectrometric Determination of Fatty Aldehydes Exemplified by Monitoring the Oxidative Degradation of (2E)-Hexadecenal in HepG2 Cell Lysates | Springer Nature Experiments [experiments.springernature.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. agilent.com [agilent.com]
Technical Support Center: Quantification of Hexadec-2-enamide in Complex Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Hexadec-2-enamide and other long-chain fatty acid amides in complex biological matrices.
Troubleshooting Guides
This section addresses common issues encountered during the analytical workflow for this compound quantification.
| Problem | Potential Cause | Recommended Solution |
| Low or No Signal for this compound | Inefficient Extraction: this compound, as a lipid, may be poorly extracted from the sample matrix.[1][2] | Optimize the extraction solvent system. A common method for fatty acid amides is liquid-liquid extraction with a mixture of polar and non-polar solvents (e.g., Folch or Bligh-Dyer methods).[1] Consider solid-phase extraction (SPE) for cleaner extracts.[3] |
| Poor Ionization Efficiency: Fatty acid amides can have low ionization efficiency in electrospray ionization (ESI), a common source for LC-MS.[4][5] | Switch to a different ionization source if available, such as atmospheric pressure chemical ionization (APCI). Alternatively, consider chemical derivatization to introduce a more readily ionizable group.[6][7] | |
| Analyte Degradation: this compound may be susceptible to degradation during sample preparation or storage. | Minimize sample handling time and keep samples on ice or at 4°C during preparation.[8] Store extracts at -80°C. Add antioxidants like BHT if oxidation is suspected. | |
| High Background Noise or Matrix Effects | Co-eluting Matrix Components: Complex matrices contain numerous compounds that can co-elute with this compound, causing ion suppression or enhancement.[4] | Improve chromatographic separation by optimizing the gradient, changing the column chemistry (e.g., from C18 to a phenyl-hexyl column), or using a longer column. Employ more selective sample preparation techniques like SPE.[3] |
| Contamination: Contamination from plasticware, solvents, or glassware can introduce interfering signals. | Use high-purity solvents and reagents. Pre-rinse all plasticware with the extraction solvent. Use glass vials and inserts where possible.[9] | |
| Poor Peak Shape | Column Overload: Injecting too much sample can lead to broad or fronting peaks. | Dilute the sample or reduce the injection volume. |
| Inappropriate Mobile Phase: The pH or solvent composition of the mobile phase may not be optimal for the analyte. | Adjust the mobile phase pH with additives like formic acid or ammonium acetate to improve peak shape.[10] Ensure the sample is dissolved in a solvent compatible with the initial mobile phase conditions. | |
| Column Degradation: The analytical column may be degraded or contaminated. | Flush the column with a strong solvent. If the problem persists, replace the column. | |
| Inconsistent or Irreproducible Results | Inconsistent Sample Preparation: Variability in extraction efficiency or sample handling can lead to poor reproducibility.[11] | Develop and strictly follow a standardized sample preparation protocol.[11] Use an internal standard (ideally a stable isotope-labeled version of this compound) to correct for variability.[5] |
| Instrument Instability: Fluctuations in the LC or MS system can cause inconsistent results. | Perform regular system maintenance and calibration. Monitor system suitability by injecting a standard at the beginning, middle, and end of each analytical run. |
Frequently Asked Questions (FAQs)
Q1: What is "this compound"? I can't find much information on it.
A1: The term "this compound" suggests a C16 fatty acid amide with a double bond at the second carbon position. While less common than other C16 fatty acids and their amides, its analysis would follow the general principles of lipidomics. It is crucial to confirm the exact structure and obtain a proper analytical standard for accurate quantification. You may also want to verify if the intended compound is a different, more common isomer, such as palmitoleamide (cis-Hexadec-9-enamide).
Q2: What is the best analytical technique for quantifying this compound?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying low-abundance lipids like fatty acid amides in complex matrices.[10][12] This technique offers high sensitivity and selectivity. Gas chromatography-mass spectrometry (GC-MS) can also be used, but often requires derivatization to make the analyte volatile.[3][13]
Q3: How can I overcome matrix effects?
A3: Matrix effects, such as ion suppression or enhancement, are a significant challenge in complex matrices.[4] To mitigate these, you can:
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Use a stable isotope-labeled internal standard: This is the most effective way to correct for matrix effects.
-
Optimize sample preparation: Use techniques like solid-phase extraction (SPE) to remove interfering components.[3]
-
Improve chromatographic separation: Ensure the analyte peak is well-resolved from the bulk of the matrix components.
-
Perform a matrix-matched calibration: Prepare your calibration standards in a blank matrix that is similar to your samples.
Q4: What type of internal standard should I use?
A4: The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., d4-Hexadec-2-enamide). This will have nearly identical chemical and physical properties to the analyte and will co-elute, providing the best correction for extraction, derivatization, and matrix effects.[5] If a stable isotope-labeled standard is unavailable, a structurally similar fatty acid amide with a different chain length or degree of saturation can be used as a surrogate.
Q5: What are the critical steps in sample preparation for this compound analysis?
A5: Key steps include:
-
Homogenization: Ensuring the sample is homogenous before taking an aliquot for extraction.
-
Extraction: Efficiently extracting the lipid from the matrix, often using a liquid-liquid extraction with a mixture of organic solvents.[1]
-
Concentration: Evaporating the solvent and reconstituting the extract in a solvent compatible with the LC mobile phase.
-
Cleanup: Optionally, using techniques like SPE to remove interfering substances.[3]
Experimental Protocols
General Protocol for this compound Quantification by LC-MS/MS
This protocol provides a general framework. Specific parameters should be optimized for your instrument and matrix.
-
Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction)
-
To 100 µL of sample (e.g., plasma, serum, tissue homogenate), add 10 µL of internal standard solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
To the supernatant, add 600 µL of methyl tert-butyl ether (MTBE) and 150 µL of water.
-
Vortex for 5 minutes and centrifuge at 2,000 x g for 5 minutes to separate the phases.
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Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.
-
Gradient: A suitable gradient from a low to high percentage of mobile phase B over several minutes to ensure good separation.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by infusing the pure compounds.
-
Data Presentation
Quantitative data should be summarized in clear, well-structured tables.
Table 1: Calibration Curve for this compound
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) | Accuracy (%) | Precision (%CV) |
| 1 | 0.012 | 102.3 | 5.6 |
| 5 | 0.058 | 98.7 | 4.1 |
| 10 | 0.115 | 99.1 | 3.5 |
| 50 | 0.592 | 101.5 | 2.2 |
| 100 | 1.180 | 100.8 | 1.8 |
| 500 | 5.950 | 99.9 | 1.5 |
| 1000 | 11.920 | 100.2 | 1.2 |
Table 2: Quantification of this compound in Samples
| Sample ID | Peak Area Ratio | Calculated Concentration (ng/mL) | %CV (n=3) |
| Control 1 | 0.234 | 20.1 | 6.2 |
| Control 2 | 0.251 | 21.5 | 5.8 |
| Treated 1 | 0.876 | 74.8 | 4.5 |
| Treated 2 | 0.912 | 77.9 | 3.9 |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting logic for this compound analysis.
References
- 1. Analytical challenges of shotgun lipidomics at different resolution of measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Challenges in Mass Spectrometry-based Lipidomics of Neutral Lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. What's the Deal with Lipidomics? - Plasmion GmbH [plasmion.com]
- 5. portlandpress.com [portlandpress.com]
- 6. Novel methods for the quantification of (2E)-hexadecenal by liquid chromatography with detection by either ESI QTOF tandem mass spectrometry or fluorescence measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mass Spectrometric Determination of Fatty Aldehydes Exemplified by Monitoring the Oxidative Degradation of (2E)-Hexadecenal in HepG2 Cell Lysates | Springer Nature Experiments [experiments.springernature.com]
- 8. lcms.cz [lcms.cz]
- 9. epa.gov [epa.gov]
- 10. Qualitative and Quantitative Analysis of Six Fatty Acid Amides in 11 Edible Vegetable Oils Using Liquid Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. azolifesciences.com [azolifesciences.com]
- 12. rsc.org [rsc.org]
- 13. agilent.com [agilent.com]
"Hexadec-2-enamide" purification challenges and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of Hexadec-2-enamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound samples?
A1: Common impurities in crude this compound samples, particularly after synthesis, can include unreacted starting materials such as hexadecanoic acid or its derivatives, and the amine source. Byproducts like nitriles and other isomeric forms of the amide can also be present.[1][2] The specific impurities will largely depend on the synthetic route employed.
Q2: What are the recommended initial steps for purifying crude this compound?
A2: An initial purification step often involves neutralization and extraction. If the reaction was conducted under acidic or basic conditions, neutralizing the mixture is crucial. Subsequent liquid-liquid extraction with an appropriate organic solvent can help remove some water-soluble impurities. For fatty acid amides, distillation can be an effective initial purification step to remove non-volatile impurities.[1][2]
Q3: Which chromatographic techniques are most suitable for this compound purification?
A3: Both normal-phase and reversed-phase column chromatography are commonly used for the purification of fatty acid amides. The choice depends on the polarity of the impurities. For nonpolar impurities, normal-phase chromatography using silica gel is often effective. For more polar impurities, reversed-phase chromatography (e.g., with a C18 stationary phase) is a good option.[3][4]
Q4: How can I effectively remove unreacted fatty acids from my this compound sample?
A4: Unreacted fatty acids can often be removed by a mild basic wash (e.g., with a dilute sodium bicarbonate solution) during liquid-liquid extraction. Alternatively, a process involving neutralization of the fatty acid with an aqueous alkaline solution followed by distillation of the amide has been described for similar fatty acid amides.[1][2]
Q5: What analytical techniques are recommended for assessing the purity of this compound?
A5: The purity of this compound can be assessed using several analytical techniques. High-performance liquid chromatography (HPLC) coupled with a suitable detector (e.g., UV or mass spectrometry) is a powerful tool for quantitative analysis.[4] Gas chromatography-mass spectrometry (GC-MS) can also be used, often after derivatization.[5] Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is invaluable for structural confirmation and can also provide information about purity.[6]
Q6: What are the optimal storage conditions for purified this compound?
Troubleshooting Guides
Column Chromatography Troubleshooting
This guide provides solutions to common problems encountered during the column chromatography purification of this compound.
| Problem | Possible Cause | Solution |
| Poor Separation of this compound from Impurities | Inappropriate solvent system (eluent). | Optimize the solvent system using thin-layer chromatography (TLC) first. A common starting point for normal-phase silica gel chromatography of fatty acid amides is a mixture of a nonpolar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or diethyl ether).[7] For reversed-phase, a gradient of water and acetonitrile or methanol is typical.[4] |
| Column overloading. | Reduce the amount of crude sample loaded onto the column. A general rule is to load 1-5% of the stationary phase weight. | |
| Column channeling or cracking. | Ensure the column is packed uniformly and is not allowed to run dry. Applying gentle pressure (flash chromatography) can improve packing and resolution.[8][9] | |
| This compound is not eluting from the column | The eluent is not polar enough (normal-phase). | Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture. |
| The eluent is too polar (reversed-phase). | Gradually decrease the polarity of the eluent by increasing the percentage of the organic solvent. | |
| The compound may have degraded on the silica gel. | Test the stability of your compound on a TLC plate by spotting it and letting it sit for a few hours before eluting. If degradation is observed, consider using a different stationary phase like alumina or a deactivated silica gel.[9] | |
| Co-elution of this compound with an impurity | Isomeric impurities with similar polarity. | Consider using a different chromatographic mode (e.g., reversed-phase if you are using normal-phase). High-performance liquid chromatography (HPLC) with a high-resolution column may be necessary for separating closely related isomers. |
| The impurity is a degradation product formed on the column. | As mentioned above, check for on-column degradation and consider alternative stationary phases or deactivating the silica gel.[9] |
Recrystallization Troubleshooting
Recrystallization can be a powerful final purification step.
| Problem | Possible Cause | Solution |
| This compound does not crystallize upon cooling | The compound is too soluble in the chosen solvent. | Use a less polar solvent or a solvent mixture. For amides, polar solvents like ethanol, acetone, or acetonitrile can be good starting points for recrystallization.[1] |
| The solution is not saturated. | Evaporate some of the solvent to increase the concentration of the this compound. | |
| Presence of impurities inhibiting crystallization. | Try to further purify the sample by another method (e.g., column chromatography) before attempting recrystallization. | |
| Oily precipitate forms instead of crystals | The solution is supersaturated and cooled too quickly. | Re-dissolve the oil by heating and allow the solution to cool more slowly. Seeding with a small crystal of pure product can also induce crystallization. |
| The solvent is not appropriate. | Experiment with different solvents or solvent systems. |
Experimental Protocols
General Protocol for Normal-Phase Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 98:2 hexane:ethyl acetate).
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a uniform bed. Drain the excess solvent until it is just above the silica bed.
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Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Apply the sample evenly to the top of the silica bed.
-
Elution: Carefully add the eluent to the top of the column. Apply pressure (e.g., with a hand pump or nitrogen line) to achieve a steady flow rate.
-
Fraction Collection: Collect fractions and monitor their composition using TLC.
-
Solvent Gradient: If the product is not eluting, gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate).
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
General Protocol for Purity Analysis by HPLC-MS
-
Sample Preparation: Prepare a stock solution of the purified this compound in a suitable solvent like methanol or acetonitrile at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for creating a calibration curve if quantitative analysis is desired.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is a common choice.[4]
-
Mobile Phase: A gradient elution is often used, for example, starting with a higher percentage of water (with 0.1% formic acid) and gradually increasing the percentage of acetonitrile (with 0.1% formic acid).[4]
-
Flow Rate: A typical flow rate is 0.2-0.5 mL/min.
-
Column Temperature: Maintain a constant column temperature, for example, 35-40°C.[4]
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is typically suitable for amides.
-
Analysis Mode: Full scan mode can be used for initial identification, and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used for higher sensitivity and quantification.
-
-
Data Analysis: Integrate the peak area of the this compound and compare it to the total peak area to estimate purity. For quantitative analysis, use the calibration curve.
Visualizations
References
- 1. US5419815A - Process for purifying fatty acid amides - Google Patents [patents.google.com]
- 2. EP0583685A1 - Process for the purification of fatty acid amides - Google Patents [patents.google.com]
- 3. Trouble separating Lipids - Chromatography Forum [chromforum.org]
- 4. Qualitative and Quantitative Analysis of Six Fatty Acid Amides in 11 Edible Vegetable Oils Using Liquid Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Method for determination of fatty acid amides in polyethylene packaging materials--gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources [mdpi.com]
- 7. Direct Synthesis of Enamides via Electrophilic Activation of Amides [organic-chemistry.org]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. Chromatography [chem.rochester.edu]
Improving the resolution of "Hexadec-2-enamide" in chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the resolution of Hexadec-2-enamide in their chromatographic experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common chromatographic challenges encountered when analyzing this compound?
A1: The primary challenges in the analysis of this compound, a long-chain unsaturated fatty acid amide, include poor resolution from other structurally similar lipids, peak tailing due to interactions with the stationary phase, and co-elution with matrix components. Its relatively non-polar nature and potential for isomerization can further complicate separation.
Q2: Which chromatographic technique is better suited for this compound analysis, HPLC or GC?
A2: Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be effectively used for the analysis of this compound. The choice depends on the sample matrix, the required sensitivity, and the available equipment.
-
HPLC (High-Performance Liquid Chromatography): Particularly Reversed-Phase HPLC (RP-HPLC), is well-suited for analyzing this compound without the need for derivatization. It offers good selectivity for separating isomers and resolving the analyte from other lipids.
-
GC (Gas Chromatography): GC, especially when coupled with Mass Spectrometry (GC-MS), provides high sensitivity and resolving power. However, derivatization of the amide group (e.g., silylation) is often necessary to improve volatility and thermal stability, preventing peak tailing.
Q3: Where can I obtain an analytical standard for this compound?
A3: Analytical standards are crucial for method development and validation. You can search for "this compound analytical standard" from various chemical and laboratory suppliers. If a commercial standard is unavailable, custom synthesis may be an option. Leading suppliers of analytical standards include Sigma-Aldrich (now MilliporeSigma) and Santa Cruz Biotechnology.
Troubleshooting Guides
Issue 1: Poor Resolution and Co-elution
Poor resolution between this compound and other components is a frequent issue. This can manifest as overlapping peaks or shoulders on the main analyte peak.
Troubleshooting Steps:
-
Optimize Mobile Phase Composition (HPLC):
-
Adjust Solvent Strength: For reversed-phase HPLC, modifying the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous phase can significantly impact retention and selectivity. A lower percentage of organic solvent will generally increase retention time and may improve separation.
-
Change Organic Modifier: Switching from methanol to acetonitrile, or vice versa, can alter selectivity due to different solvent properties.
-
Incorporate an Acidic Modifier: Adding a small amount of an acid like formic acid or acetic acid to the mobile phase can improve peak shape and selectivity for fatty acid amides.
-
-
Modify Temperature Program (GC):
-
Lower Initial Oven Temperature: A lower starting temperature can improve the separation of early-eluting compounds.
-
Slower Ramp Rate: A slower temperature ramp allows for more interaction with the stationary phase, which can enhance the resolution of closely eluting compounds.
-
-
Select an Appropriate Column:
-
HPLC: For improved resolution of unsaturated fatty acid amides, consider using a column with a different stationary phase chemistry. While C18 columns are common, a phenyl-hexyl or a polar-embedded phase column might offer different selectivity. Longer columns or columns with smaller particle sizes can also increase efficiency and resolution.
-
GC: For separating geometric and positional isomers of unsaturated fatty acid amides, a more polar stationary phase, such as a BPX70 or a similar cyanopropyl-based column, can provide better resolution than a standard HP-5MS column.
-
Logical Workflow for Troubleshooting Poor Resolution
Caption: Troubleshooting workflow for poor resolution.
Issue 2: Peak Tailing
Peak tailing is characterized by an asymmetrical peak with a trailing edge that slowly returns to the baseline. This can lead to inaccurate integration and reduced resolution.
Troubleshooting Steps:
-
Check for Active Sites:
-
HPLC: Residual silanol groups on the silica-based stationary phase can interact with the amide group of this compound, causing tailing. Using an end-capped column or adding a competitive base like triethylamine to the mobile phase can mitigate this issue. Adjusting the mobile phase pH to be 2 units away from the analyte's pKa can also help.
-
GC: Active sites in the injector liner or on the column can also cause tailing. Using a deactivated liner and a high-quality, well-conditioned column is essential.
-
-
Optimize Mobile Phase pH (HPLC): The pH of the mobile phase can affect the ionization state of the analyte and silanol groups. For amide compounds, a slightly acidic mobile phase (pH 3-4) often yields better peak shapes.
-
Sample Overload: Injecting too much sample can lead to peak tailing. Try diluting the sample and re-injecting to see if the peak shape improves.
-
Derivatization (GC): For GC analysis, derivatizing this compound to its trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) derivative will block the active amide hydrogen, reducing interactions with the system and significantly improving peak shape.
Caption: Workflow for diagnosing the cause of peak splitting.
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Method for this compound
This protocol is a starting point based on methods for similar long-chain fatty acid amides. Optimization will likely be required.
| Parameter | Recommended Condition |
| Column | C16 Amide (e.g., Discovery RP-Amide C16, 15 cm x 4.6 mm, 5 µm) or a standard C18 column. |
| Mobile Phase | A: 25mM Potassium Phosphate, pH 3.0B: MethanolGradient: 20% B to 80% B over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 210 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in the initial mobile phase composition. |
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method for this compound
This protocol is adapted from methods for the analysis of oleamide and other fatty acid amides.
| Parameter | Recommended Condition |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or a more polar column like BPX70 for isomer separation. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min. |
Minimizing matrix effects in "Hexadec-2-enamide" LC-MS analysis
Welcome to the technical support center for the LC-MS analysis of Hexadec-2-enamide. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize matrix effects during their experiments.
Troubleshooting Guide: Minimizing Matrix Effects
This guide provides a step-by-step approach to identifying and mitigating matrix effects in your LC-MS analysis of this compound.
Question: I am observing poor signal-to-noise, inconsistent results, or ion suppression for this compound. How can I determine if this is due to matrix effects?
Answer: Matrix effects occur when components in your sample, other than your analyte of interest, interfere with the ionization process, leading to ion suppression or enhancement.[1][2] For a lipophilic molecule like this compound, common interfering substances from biological matrices include phospholipids.[3]
To confirm matrix effects, you can perform a post-column infusion experiment.[4][5]
Experimental Protocol: Post-Column Infusion
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Setup: Infuse a standard solution of this compound at a constant flow rate into the LC eluent stream after the analytical column and before the mass spectrometer ion source.
-
Injection: Inject a blank matrix extract (a sample prepared in the same way as your study samples, but without the analyte) onto the LC column.
-
Analysis: Monitor the signal intensity of this compound. A drop in the signal at specific retention times indicates the elution of matrix components that are causing ion suppression.
Question: I have confirmed that matrix effects are impacting my analysis. What is the first step to minimize them?
Answer: The most effective initial step is to optimize your sample preparation to remove interfering matrix components before they are introduced into the LC-MS system.[6] The choice of technique will depend on the complexity of your matrix and the required sensitivity.
Here is a comparison of common sample preparation techniques:
| Sample Preparation Technique | Principle | Effectiveness for Lipophilic Amides | Key Considerations |
| Protein Precipitation (PPT) | Proteins are precipitated from the sample using an organic solvent (e.g., acetonitrile or methanol), and the supernatant is analyzed. | Low. Often results in significant matrix effects as phospholipids and other small molecules remain in the supernatant.[7] | Fast and simple, but generally not sufficient for complex matrices. |
| Liquid-Liquid Extraction (LLE) | The analyte is partitioned between two immiscible liquid phases. A non-polar solvent can be used to extract lipophilic compounds. | Moderate to High. Can provide cleaner extracts than PPT. Double LLE can further improve selectivity.[6] | Optimization of solvent and pH is crucial for good recovery. Can be labor-intensive. |
| Solid-Phase Extraction (SPE) | The analyte is retained on a solid sorbent while matrix components are washed away, followed by elution of the analyte. | High. Reversed-phase, mixed-mode, or specific phospholipid removal SPE plates (e.g., HybridSPE) are very effective.[3][7] | Offers a wide variety of sorbent chemistries for high selectivity. Can be automated. |
A recommended starting point for this compound, a lipophilic amide, would be a robust sample preparation method like Solid-Phase Extraction (SPE) to effectively remove phospholipids.[3]
Question: I have improved my sample preparation, but I still suspect residual matrix effects. What other aspects of my method can I optimize?
Answer: Further optimization of your liquid chromatography and mass spectrometry parameters can help to separate your analyte from co-eluting matrix components and improve detection.
Chromatographic Optimization
-
Improve Separation: Adjusting the mobile phase gradient, and pH can alter the retention times of both your analyte and interfering compounds, potentially resolving them.[4]
-
Use of Advanced Columns: Employing columns with smaller particle sizes (e.g., UPLC/UHPLC) can provide higher resolution and better separation from matrix components.[7]
Mass Spectrometry Optimization
-
Ion Source Parameters: Fine-tuning ion source parameters such as gas flows, temperature, and voltages can help to mitigate the impact of matrix effects.[8][9]
-
Alternative Ionization: If using Electrospray Ionization (ESI), which is prone to suppression, consider Atmospheric Pressure Chemical Ionization (APCI) if your analyte is amenable, as it can be less susceptible to matrix effects.[10][11]
Question: How can I correct for matrix effects that cannot be completely eliminated?
Answer: In cases where matrix effects cannot be fully removed through sample preparation and method optimization, using an appropriate internal standard is crucial for accurate quantification.
-
Stable Isotope-Labeled Internal Standards (SIL-IS): The gold standard is a deuterated or ¹³C-labeled version of this compound.[12] These standards co-elute with the analyte and experience the same matrix effects, allowing for reliable correction.
-
Matrix-Matched Calibration: Preparing your calibration standards in the same blank matrix as your samples can also help to compensate for consistent matrix effects.
The following diagram illustrates a troubleshooting workflow for addressing matrix effects.
Caption: Troubleshooting workflow for identifying, mitigating, and correcting matrix effects in LC-MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS? A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix. This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), both of which negatively impact the accuracy and reproducibility of quantitative analysis.[1][2]
Q2: Why is this compound, as a lipophilic amide, particularly susceptible to matrix effects? A2: Lipophilic compounds like this compound often co-extract with other endogenous lipids from biological samples, most notably phospholipids.[3] Phospholipids are known to be major contributors to matrix-induced ionization suppression in ESI-MS.[3]
Q3: What is the most effective sample preparation technique to remove phospholipids? A3: While several methods can reduce phospholipids, specialized techniques like phospholipid removal plates (e.g., HybridSPE-Phospholipid) or certain mixed-mode Solid-Phase Extraction (SPE) protocols are highly effective.[3][7] These methods are designed to selectively retain and remove phospholipids from the sample extract.
Q4: When should I use a deuterated internal standard? A4: A deuterated internal standard is highly recommended for quantitative methods where high accuracy and precision are required, especially when matrix effects are variable and cannot be completely eliminated through sample cleanup.[12] The deuterated standard behaves almost identically to the analyte during sample preparation and chromatography, and it experiences the same degree of ion suppression or enhancement, thus providing the most reliable correction.
Q5: Can simply diluting my sample reduce matrix effects? A5: Yes, sample dilution can be a simple and effective way to reduce the concentration of interfering matrix components.[4][13] However, this approach also dilutes your analyte, which may compromise the sensitivity of your assay if the analyte is present at low concentrations.[4]
The relationship between different strategies to combat matrix effects is summarized in the diagram below.
Caption: Key strategies for minimizing and correcting matrix effects in LC-MS analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 3. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. ssi.shimadzu.com [ssi.shimadzu.com]
- 9. shimadzu.at [shimadzu.at]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. resolvemass.ca [resolvemass.ca]
- 13. mdpi.com [mdpi.com]
"Hexadec-2-enamide" protocol for avoiding isomerization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the synthesis and handling of Hexadec-2-enamide, with a specific focus on preventing isomerization of the C2-C3 double bond.
Troubleshooting Guide: Isomerization During this compound Synthesis
This guide addresses potential issues that may lead to the formation of undesired isomers during the synthesis of this compound.
| Observation | Potential Cause | Suggested Solution |
| Product contains a mixture of this compound and other isomers (e.g., Hexadec-3-enamide) as detected by NMR or GC-MS. | Base-Catalyzed Isomerization: Strong bases used during the reaction can catalyze the migration of the double bond.[1] | - Use a non-nucleophilic, sterically hindered base. - Reduce the reaction temperature. - Minimize the reaction time. - Consider a synthesis route that avoids strong bases altogether. |
| Acid-Catalyzed Isomerization: Trace amounts of acid can catalyze the isomerization of the double bond.[2] | - Ensure all glassware is thoroughly dried and free of acidic residues. - Use anhydrous solvents. - If an acidic reagent is necessary, use the minimum stoichiometric amount and keep the reaction temperature low. - Quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution). | |
| Thermal Isomerization: High reaction or purification temperatures can promote isomerization. | - Maintain the reaction at the lowest effective temperature. - During workup, avoid excessive heating. - For purification, consider column chromatography at room temperature over distillation. Note that some enamides show instability on silica gel.[3] | |
| Metal-Catalyzed Isomerization: Traces of transition metals from previous reactions or reagents can catalyze isomerization. | - Use high-purity reagents and solvents. - If a metal catalyst was used in a preceding step, ensure it is completely removed before proceeding with the amide synthesis. | |
| Low yield of the desired E- or Z-isomer and an increase in the undesired stereoisomer. | Stereochemical Scrambling: Reaction conditions may be promoting the interconversion of E and Z isomers. | - Control the stereochemistry of the starting materials. - Optimize reaction conditions (solvent, temperature, and catalyst) to favor the desired isomer. Some catalytic systems show high selectivity for the formation of specific isomers.[1] |
| Product degradation or isomerization during storage. | Exposure to Light and Air: UV light and oxygen can lead to degradation and isomerization over time.[4][5] | - Store the final product in an amber vial under an inert atmosphere (e.g., argon or nitrogen). - Store at low temperatures (e.g., -20°C). - Consider the addition of a suitable stabilizer for long-term storage. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound isomerization during synthesis?
A1: The most common causes of isomerization are the presence of acidic or basic catalysts, elevated temperatures, and exposure to certain metals.[1][2] Strong bases, in particular, can facilitate the migration of the double bond along the alkyl chain.
Q2: How can I minimize isomerization during the amide formation step?
A2: To minimize isomerization, it is crucial to carefully select your reagents and reaction conditions. A recommended approach is the use of a coupling reagent that operates under mild, neutral conditions. For instance, using activating agents like HBTU in combination with a non-nucleophilic base can be effective.[6]
Q3: Are there any recommended stabilizers for long-term storage of this compound?
Q4: Can purification methods induce isomerization?
A4: Yes, purification methods can induce isomerization. For example, distillation at high temperatures can be problematic. Column chromatography on silica gel can also sometimes lead to isomerization due to the acidic nature of the silica.[3] It is advisable to use a neutral stationary phase like alumina or to deactivate the silica gel with a base like triethylamine before use.
Q5: How can I confirm the isomeric purity of my this compound sample?
A5: The isomeric purity can be determined using analytical techniques such as proton NMR (¹H NMR), carbon-13 NMR (¹³C NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC). ¹H NMR is particularly useful for differentiating between E and Z isomers based on the coupling constants of the vinylic protons.
Experimental Protocols
Proposed Synthesis of this compound via Amide Coupling
This protocol is a general guideline designed to minimize isomerization by using mild coupling conditions.
Materials:
-
(E/Z)-Hexadec-2-enoic acid
-
Ammonia source (e.g., ammonium chloride) or desired amine
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve (E/Z)-Hexadec-2-enoic acid (1 equivalent) in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere (e.g., argon).
-
Add HBTU (1.1 equivalents) and DIPEA (2.5 equivalents) to the solution and stir for 10 minutes at room temperature.
-
In a separate flask, prepare a solution or suspension of the amine (1.2 equivalents). If using ammonium chloride, it can be added directly.
-
Slowly add the amine to the activated acid solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure at a low temperature.
-
Purify the crude product by flash column chromatography on neutral alumina or triethylamine-deactivated silica gel.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic catalysis of amide isomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Direct Synthesis of Enamides via Electrophilic Activation of Amides [organic-chemistry.org]
- 4. specialchem.com [specialchem.com]
- 5. youtube.com [youtube.com]
- 6. Amide synthesis by acylation [organic-chemistry.org]
- 7. US5096977A - Process for preparing polymer bound UV stabilizers - Google Patents [patents.google.com]
- 8. 3vsigmausa.com [3vsigmausa.com]
- 9. EP0165174A2 - Stabilized unsaturated polyesters - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis of Oleamide and Hexadec-2-enamide: Unraveling Their Biological Activities
A comprehensive comparison between the biological activities of Hexadec-2-enamide and the well-studied endocannabinoid-like molecule, oleamide, is currently hampered by a significant lack of publicly available scientific data for this compound. Extensive searches of chemical and biological databases have yielded no specific information regarding the biological effects, mechanism of action, or therapeutic potential of this compound. Therefore, this guide will focus on presenting a detailed overview of the established biological activities of oleamide, providing a foundation for future comparative studies should data on this compound become available.
Oleamide: A Multifaceted Endogenous Signaling Molecule
Oleamide (cis-9,10-octadecenoamide) is an endogenous fatty acid amide that was first identified in the cerebrospinal fluid of sleep-deprived cats.[1] It is recognized as a significant lipid signaling molecule with a diverse range of biological effects, primarily impacting the central nervous system. Its pleiotropic nature stems from its ability to interact with multiple neurotransmitter systems, including the endocannabinoid, serotonergic, and GABAergic systems.[2]
Quantitative Overview of Oleamide's Biological Activities
The following table summarizes the key biological activities of oleamide, highlighting its targets and observed effects.
| Biological Target | Activity | Quantitative Data | Key Effects |
| Cannabinoid Receptor 1 (CB1) | Agonist (Debated) | Affinity (Ki) ~8 µM | The direct agonism of oleamide at CB1 receptors is a subject of ongoing scientific discussion.[3][4] |
| Fatty Acid Amide Hydrolase (FAAH) | Inhibitor | - | By inhibiting the enzyme responsible for the degradation of endocannabinoids like anandamide, oleamide indirectly enhances endocannabinoid signaling.[2][3] |
| Serotonin Receptors (5-HT1A, 5-HT2A, 5-HT2C) | Positive Allosteric Modulator | - | Oleamide enhances the effects of serotonin at these receptors.[3] |
| Serotonin Receptor (5-HT7) | Negative Allosteric Modulator | - | Oleamide reduces the activity of this serotonin receptor subtype.[3][5] |
| GABAA Receptors | Positive Allosteric Modulator | - | Oleamide potentiates the effects of the inhibitory neurotransmitter GABA.[2][6] |
| Gap Junctions | Inhibitor | - | Oleamide can interfere with intercellular communication.[1][5] |
| TRPV1 (Vanilloid Receptor 1) | Activator | - | This action may contribute to its effects on vasodilation.[5] |
Experimental Protocols for Assessing Oleamide's Activity
The diverse biological activities of oleamide have been characterized using a variety of in vitro and in vivo experimental techniques. Below are representative protocols for key assays.
1. Radioligand Binding Assay for CB1 Receptor Affinity:
-
Objective: To determine the binding affinity of oleamide to the CB1 receptor.
-
Methodology:
-
Prepare cell membranes from a cell line expressing the human CB1 receptor (e.g., HEK293 cells).
-
Incubate the membranes with a known radiolabeled CB1 receptor ligand (e.g., [3H]CP55,940) in the presence of varying concentrations of oleamide.
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using liquid scintillation counting.
-
The concentration of oleamide that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the binding affinity (Ki).
-
2. Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay:
-
Objective: To measure the ability of oleamide to inhibit the enzymatic activity of FAAH.
-
Methodology:
-
Use a recombinant FAAH enzyme or a cell lysate containing FAAH.
-
A fluorogenic or chromogenic substrate for FAAH (e.g., anandamide analogue) is added to the reaction mixture.
-
The reaction is initiated in the presence and absence of varying concentrations of oleamide.
-
The rate of product formation is monitored over time using a fluorometer or spectrophotometer.
-
The concentration of oleamide that reduces FAAH activity by 50% (IC50) is calculated.
-
3. Electrophysiological Recording for GABAA Receptor Modulation:
-
Objective: To assess the effect of oleamide on the function of GABAA receptors.
-
Methodology:
-
Use whole-cell patch-clamp electrophysiology on neurons or oocytes expressing GABAA receptors.
-
Apply a specific concentration of GABA to elicit an inward chloride current.
-
Co-apply GABA with varying concentrations of oleamide.
-
Measure the potentiation of the GABA-evoked current by oleamide. An increase in the current amplitude in the presence of oleamide indicates positive allosteric modulation.
-
Signaling Pathways of Oleamide
The multifaceted interactions of oleamide with various receptors and enzymes trigger multiple downstream signaling cascades.
Caption: Oleamide's diverse signaling mechanisms.
The Uncharted Territory of this compound
In stark contrast to oleamide, "this compound" remains an enigmatic compound within the scientific literature. There is a notable absence of studies detailing its biological activities, including its potential interactions with receptors, enzymes, or signaling pathways. This lack of data prevents any meaningful comparison with oleamide.
Future research efforts are necessary to isolate or synthesize this compound and characterize its pharmacological profile. Such studies would be crucial to determine if it shares any of the sleep-inducing, anxiolytic, or neuromodulatory properties of oleamide, or if it possesses a unique biological signature.
Conclusion
While a direct comparative guide between this compound and oleamide is not feasible at this time due to the lack of data on the former, this document provides a comprehensive overview of the well-established biological activities of oleamide. The provided data, experimental protocols, and signaling pathway diagrams for oleamide can serve as a valuable resource for researchers in the fields of pharmacology, neuroscience, and drug development. The scientific community awaits future investigations that may shed light on the biological role of this compound, which will be essential for any future comparative analyses.
References
- 1. Physico-Chemical Investigations in the Amide Group | Proceedings of the Royal Society of Edinburgh | Cambridge Core [resolve.cambridge.org]
- 2. (E)-hex-2-enamide | C6H11NO | CID 6505436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (Z)-hex-3-enamide | C6H11NO | CID 10057469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chembk.com [chembk.com]
- 6. (Z)-N-(2-methylpropyl)hex-2-enamide | C10H19NO | CID 101248016 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Analysis of Anandamide and Other N-Acylethanolamines
A comprehensive guide for researchers, scientists, and drug development professionals.
Foreword
This guide provides a comparative analysis of anandamide (AEA), a well-characterized endocannabinoid, and its structural relatives, the N-acylethanolamines (NAEs). The initial aim was to compare anandamide with a specific compound, Hexadec-2-enamide . However, a thorough search of the scientific literature and chemical databases revealed a significant lack of available information on "this compound," precluding a direct comparative analysis.
Therefore, this guide has been adapted to offer a robust comparison of anandamide with other biologically active and well-documented NAEs. This approach provides valuable context for understanding the structure-activity relationships within this important class of signaling lipids and serves as a useful resource for researchers in the field.
Chemical and Physical Properties
Anandamide is a neurotransmitter and endocannabinoid, belonging to the class of N-acylethanolamines.[1] Its name is derived from the Sanskrit word "ananda," meaning "joy" or "bliss."[1] It is an amide of the omega-6 polyunsaturated fatty acid arachidonic acid and ethanolamine.[1] Other N-acylethanolamines, such as N-palmitoylethanolamine (PEA) and N-oleoylethanolamine (OEA), are structurally similar, differing in the fatty acid chain.[2][3] These structural variations significantly influence their biological activity.
| Property | Anandamide (AEA) | N-Palmitoylethanolamine (PEA) | N-Oleoylethanolamine (OEA) |
| IUPAC Name | (5Z,8Z,11Z,14Z)-N-(2-hydroxyethyl)icosa-5,8,11,14-tetraenamide | N-(2-hydroxyethyl)hexadecanamide | (Z)-N-(2-hydroxyethyl)octadec-9-enamide |
| Molecular Formula | C22H37NO2 | C18H37NO2 | C20H39NO2 |
| Molecular Weight | 347.53 g/mol | 299.5 g/mol | 325.5 g/mol |
| Structure | |||
| Key Features | Arachidonic acid backbone (20:4) | Palmitic acid backbone (16:0) | Oleic acid backbone (18:1) |
Biological Activity and Receptor Affinity
Anandamide's biological effects are primarily mediated through its interaction with cannabinoid receptors, acting as a partial agonist at the CB1 receptor and a weak partial agonist or antagonist at the CB2 receptor.[4] In contrast, PEA and OEA do not bind to cannabinoid receptors with high affinity but exert their effects through other targets, such as peroxisome proliferator-activated receptors (PPARs).[2][3]
| Compound | Target Receptor | Binding Affinity (Ki) | Functional Activity |
| Anandamide (AEA) | CB1 | 89.7 nM (rat brain)[5] | Partial Agonist |
| CB2 | 371 nM (human)[5] | Weak Partial Agonist/Antagonist | |
| TRPV1 | ~1 µM | Agonist | |
| N-Palmitoylethanolamine (PEA) | PPAR-α | ~3 µM | Agonist |
| GPR55 | Agonist | ||
| N-Oleoylethanolamine (OEA) | PPAR-α | ~0.1 µM | Agonist |
| GPR119 | Agonist |
Signaling Pathways
The signaling pathways activated by anandamide and other NAEs are diverse, reflecting their different receptor targets.
Anandamide Signaling Pathway
Anandamide, upon binding to the CB1 receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase and the modulation of ion channels.[6]
Caption: Anandamide signaling through the CB1 receptor.
PEA and OEA Signaling Pathway (via PPAR-α)
PEA and OEA act as endogenous ligands for the nuclear receptor PPAR-α. Upon activation, PPAR-α forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences called peroxisome proliferator response elements (PPREs), modulating gene transcription.
Caption: PEA and OEA signaling through the PPAR-α receptor.
Experimental Protocols
Cannabinoid Receptor Binding Assay
This protocol is used to determine the binding affinity of a compound for cannabinoid receptors.
Objective: To determine the inhibitory constant (Ki) of a test compound for the CB1 or CB2 receptor using a radioligand displacement assay.
Materials:
-
Membranes from cells expressing human CB1 or CB2 receptors.
-
[3H]CP55,940 (radioligand).
-
Test compound (e.g., anandamide).
-
Binding buffer (50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EGTA, 0.5% BSA, pH 7.4).
-
Non-specific binding control (e.g., 10 µM WIN55,212-2).
-
96-well plates.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of [3H]CP55,940 (to a final concentration of ~0.5 nM), and 50 µL of the test compound dilution.
-
For total binding wells, add 50 µL of binding buffer instead of the test compound.
-
For non-specific binding wells, add 50 µL of the non-specific binding control.
-
Add 50 µL of the receptor membrane preparation (5-10 µg of protein) to each well.
-
Incubate the plate at 30°C for 90 minutes.
-
Terminate the reaction by rapid filtration through a GF/C filter plate, followed by washing with ice-cold wash buffer.
-
Dry the filter plate and add scintillation fluid.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding and determine the IC50 of the test compound.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
Caption: Workflow for a cannabinoid receptor binding assay.
Adenylyl Cyclase Activity Assay
This assay measures the functional effect of a compound on adenylyl cyclase activity, which is modulated by CB1 receptor activation.
Objective: To determine the effect of a test compound on forskolin-stimulated adenylyl cyclase activity in cells expressing CB1 receptors.
Materials:
-
Cells expressing CB1 receptors (e.g., CHO-CB1 cells).
-
Test compound (e.g., anandamide).
-
Forskolin (adenylyl cyclase activator).
-
cAMP assay kit (e.g., ELISA-based).
-
Cell culture medium and reagents.
Procedure:
-
Plate the cells in a 96-well plate and grow to confluence.
-
Pre-treat the cells with the test compound at various concentrations for 15-30 minutes.
-
Stimulate the cells with forskolin (e.g., 10 µM) for 10-15 minutes at 37°C.
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a cAMP assay kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the test compound concentration to determine the IC50 or EC50.[6][8]
Conclusion
While a direct comparison between "this compound" and anandamide is not feasible due to the lack of data on the former, this guide provides a comprehensive analysis of anandamide in the context of other well-studied N-acylethanolamines. The provided data tables, signaling pathway diagrams, and experimental protocols offer a valuable resource for researchers investigating the endocannabinoid system and related lipid signaling pathways. The structural and functional diversity among NAEs highlights the importance of detailed characterization of individual compounds to understand their specific physiological roles and therapeutic potential. Future research is needed to elucidate the properties and biological activities of less-studied NAEs like "this compound".
References
- 1. Anandamide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Endocannabinoids and related N-acylethanolamines: biological activities and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cannabinoid CB1 receptor-mediated modulation of evoked dopamine release and of adenylyl cyclase activity in the human neocortex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
- 8. researchgate.net [researchgate.net]
Unveiling the Cannabinoid Receptor Interaction Profile of Hexadec-2-enamide: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Hexadec-2-enamide's interaction with cannabinoid receptors (CB1 and CB2). Due to the limited direct research on this compound, this guide leverages data from its close structural analog, Palmitoylethanolamide (PEA), and contrasts its activity with well-established cannabinoid receptor ligands.
Saturated and monounsaturated N-acylethanolamines (NAEs), the chemical class to which this compound belongs, are generally understood to not interact directly with cannabinoid receptors. Instead, their biological effects are often mediated through other cellular targets.[1] Palmitoylethanolamide (PEA), a 16-carbon saturated NAE, is consistently reported to lack significant binding affinity for CB1 and CB2 receptors.[[“]][3][[“]] It is thought to exert its biological effects, at least in part, through an "entourage effect," where it enhances the activity of endogenous cannabinoids like anandamide.[[“]][[“]] Given the structural similarity, it is highly probable that this compound exhibits a similar lack of direct cannabinoid receptor affinity.
To provide a clear context for this expected low affinity, this guide compares the cannabinoid receptor interaction of PEA (as a proxy for this compound) with the well-characterized endogenous cannabinoid Anandamide (AEA) and the potent synthetic agonists CP 55,940 and WIN 55,212-2.
Comparative Analysis of Cannabinoid Receptor Binding Affinities and Functional Potencies
The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of Palmitoylethanolamide (PEA) and key cannabinoid receptor agonists for the human CB1 and CB2 receptors. Lower Ki and EC50 values indicate higher affinity and potency, respectively.
| Compound | Receptor | Binding Affinity (Ki) (nM) | Functional Potency (EC50) (nM) |
| Palmitoylethanolamide (PEA) | CB1 | No significant binding | No significant activity |
| CB2 | No significant binding | No significant activity | |
| Anandamide (AEA) | CB1 | 89 | 31 |
| CB2 | 371 | 27 | |
| CP 55,940 | CB1 | 0.6 - 5.0 | 0.2 |
| CB2 | 0.7 - 2.6 | 0.3 | |
| WIN 55,212-2 | CB1 | 1.89 - 123 | - |
| CB2 | 0.28 - 16.2 | 17.3 |
Data sourced from multiple publications.[5][6][7] Note that ranges for Ki values reflect variability across different experimental conditions and assays.
Experimental Protocols
The data presented in this guide are typically generated using the following key experimental methodologies:
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand that has a known high affinity for the receptor.
Protocol Outline:
-
Membrane Preparation: Membranes are prepared from cells (e.g., HEK-293 or CHO cells) that have been engineered to express a high density of the target cannabinoid receptor (CB1 or CB2).
-
Incubation: The cell membranes are incubated with a fixed concentration of a radiolabeled cannabinoid receptor ligand (e.g., [³H]CP 55,940 or [³H]WIN 55,212-2) and varying concentrations of the unlabeled test compound.
-
Separation: The reaction is terminated by rapid filtration, which separates the receptor-bound radioligand from the unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filter, which corresponds to the amount of radioligand bound to the receptors, is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound (the concentration required to displace 50% of the radiolabeled ligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[8][9][10][11][12][13]
cAMP Functional Assay
This assay measures the functional activity (agonism or antagonism) of a compound by quantifying its effect on the intracellular levels of cyclic adenosine monophosphate (cAMP). Cannabinoid receptors are G-protein coupled receptors that, when activated by an agonist, typically lead to an inhibition of adenylyl cyclase, the enzyme responsible for cAMP production.
Protocol Outline:
-
Cell Culture: Cells expressing the cannabinoid receptor of interest are cultured in appropriate media.
-
Compound Treatment: The cells are treated with the test compound at various concentrations. To measure agonist activity, the cells are also stimulated with forskolin, a direct activator of adenylyl cyclase, to induce cAMP production.
-
Cell Lysis: After incubation, the cells are lysed to release the intracellular cAMP.
-
cAMP Quantification: The concentration of cAMP in the cell lysate is measured using a competitive enzyme immunoassay (EIA) or other detection methods like HTRF.[14][15][16][17][18]
-
Data Analysis: The data are plotted to generate a dose-response curve, from which the EC50 (for agonists) or IC50 (for antagonists) can be determined. The Emax value, representing the maximum effect of the compound, is also determined from this curve.
Visualizing Key Methodologies and Pathways
To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams are provided.
References
- 1. metagenicsinstitute.com [metagenicsinstitute.com]
- 2. Does PEA interact with CB1 and CB2 receptors? - Consensus [consensus.app]
- 3. Palmitoylethanolamide induces microglia changes associated with increased migration and phagocytic activity: involvement of the CB2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Does palmitoylethanolamide modulate endocannabinoid receptors directly? - Consensus [consensus.app]
- 5. CP 55,940 | CAS 83002-04-4 | CP55940 | Tocris Bioscience [tocris.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubcompare.ai [pubcompare.ai]
- 9. Cannabinoid receptor binding to membrane homogenates and cannabinoid-stimulated [35S]GTPgammaS binding to membrane homogenates or intact cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Novel analogues of arachidonylethanolamide (anandamide): affinities for the CB1 and CB2 cannabinoid receptors and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Robust and Efficient FRET-Based Assay for Cannabinoid Receptor Ligands Discovery [mdpi.com]
- 13. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. marshall.edu [marshall.edu]
- 16. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 17. CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function - PMC [pmc.ncbi.nlm.nih.gov]
- 18. eurofinsdiscovery.com [eurofinsdiscovery.com]
Unlocking the Bioactivity of Aliphatic Amides: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the structure of a lipid amide and its biological activity is paramount for designing novel therapeutics. This guide provides a comparative analysis of structure-activity relationship (SAR) studies on long-chain aliphatic amides, with a focus on N-acylethanolamines (NAEs) and related compounds, offering insights that can be extrapolated to molecules such as Hexadec-2-enamide.
While direct SAR studies on this compound are not extensively available in public literature, a wealth of data from analogous long-chain fatty acid amides provides a robust framework for predicting its biological behavior and guiding future research. These studies collectively highlight the critical roles of the acyl chain length, the degree and position of unsaturation, and the nature of the polar headgroup in dictating interactions with key biological targets, primarily enzymes of the endocannabinoid system and G protein-coupled receptors.
Comparative Analysis of Structural Modifications
The biological activity of long-chain aliphatic amides is exquisitely sensitive to subtle changes in their chemical architecture. The following tables summarize key findings from SAR studies on N-acylethanolamines and other fatty acid amides, providing a comparative overview of how structural modifications influence their potency and selectivity towards important pharmacological targets.
Table 1: Influence of Acyl Chain Length on Biological Activity
| Acyl Chain Length | Target | General Activity Trend | Reference Compound Example |
| Short (C<12) | FAAH/NAAA | Generally lower potency | Lauroylethanolamide |
| Medium (C12-C16) | FAAH/NAAA/GPCRs | Often optimal for FAAH and some GPCRs | Palmitoylethanolamide (PEA) |
| Long (C18-C22) | FAAH/NAAA/GPCRs | Potency varies; often optimal for CB1/CB2 | Anandamide (AEA, C20:4) |
| Very Long (>C22) | Various | Generally decreased activity | - |
Table 2: Impact of Unsaturation in the Acyl Chain
| Modification | Target | Effect on Activity | Example |
| Introduction of a double bond | FAAH | Can increase or decrease potency depending on position | Oleoylethanolamide (OEA) vs. Stearoylethanolamide |
| Polyunsaturation | CB1/CB2 Receptors | Often crucial for high affinity and efficacy | Anandamide (AEA) with four double bonds |
| cis vs. trans Isomerism | Various | cis isomers are generally more potent | Oleoylethanolamide (cis) vs. Elaidoylethanolamide (trans) |
Table 3: Role of the Amide Headgroup
| Headgroup Modification | Target | Effect on Activity | Example |
| Ethanolamine | FAAH, CB Receptors | Endogenous standard, high affinity for FAAH and CB1 | Anandamide (AEA) |
| Glycine | GlyT2 | Can confer inhibitory activity on glycine transporters | N-Arachidonoylglycine |
| Dopamine | TRPV1, CB1 | Can modulate activity at vanilloid and cannabinoid receptors | N-Arachidonoyldopamine |
| Taurine | Various | Can alter solubility and target engagement | N-Palmitoyltaurine |
Key Signaling Pathways
The biological effects of long-chain aliphatic amides are often mediated through their interaction with the endocannabinoid system and other related signaling pathways. A primary pathway involves the enzymatic hydrolysis of these lipids by Fatty Acid Amide Hydrolase (FAAH) and N-Acylethanolamine Acid Amidase (NAAA). Inhibition of these enzymes increases the endogenous levels of bioactive amides, leading to enhanced activation of their cognate receptors.
Figure 1. Simplified signaling pathway of bioactive lipid amides.
Experimental Protocols
The SAR data presented in this guide are derived from a variety of in vitro and in vivo experimental assays. Below are detailed methodologies for key experiments commonly employed in the field.
Fatty Acid Amide Hydrolase (FAAH) and N-Acylethanolamine Acid Amidase (NAAA) Inhibition Assays
Objective: To determine the inhibitory potency (IC₅₀) of test compounds against the enzymes responsible for the degradation of N-acylethanolamines.
Methodology:
-
Enzyme Preparation: Recombinant human FAAH or NAAA is expressed in a suitable cell line (e.g., HEK293 or Sf9 cells) and purified. Alternatively, cell or tissue homogenates can be used as a source of the native enzyme.
-
Substrate: A fluorescent or radiolabeled substrate, such as arachidonoyl-7-amino-4-methylcoumarin (for FAAH) or N-palmitoyl-[³H]ethanolamine (for NAAA), is used.
-
Assay Procedure:
-
The enzyme preparation is pre-incubated with various concentrations of the test compound in a suitable buffer (e.g., Tris-HCl) for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., 37°C).
-
The reaction is initiated by the addition of the substrate.
-
The reaction is allowed to proceed for a set time (e.g., 30-60 minutes) and then terminated, often by the addition of an organic solvent.
-
The amount of product formed is quantified using a fluorometer or liquid scintillation counter.
-
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC₅₀ value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Figure 2. Workflow for enzyme inhibition assays.
G Protein-Coupled Receptor (GPCR) Activation Assays
Objective: To measure the ability of test compounds to activate or inhibit GPCRs, such as the cannabinoid receptors (CB1 and CB2).
Methodology:
-
Cell Culture: A cell line stably expressing the GPCR of interest (e.g., CHO-K1 or HEK293 cells) is cultured under standard conditions.
-
Assay Principle: GPCR activation leads to a downstream signaling event that can be measured. Common readouts include:
-
cAMP Assay: For Gαi-coupled receptors (like CB1), activation leads to a decrease in intracellular cyclic AMP (cAMP) levels. For Gαs-coupled receptors, activation increases cAMP.
-
Calcium Mobilization Assay: For Gαq-coupled receptors, activation stimulates the release of intracellular calcium (Ca²⁺).
-
GTPγS Binding Assay: Measures the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation.
-
-
Assay Procedure (cAMP Assay Example):
-
Cells are seeded in a multi-well plate and grown to confluency.
-
The cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Forskolin is
-
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolic stability of Hexadec-2-enamide and related fatty acid amides. Understanding the metabolic fate of these bioactive lipids is crucial for the development of novel therapeutics targeting the endocannabinoid system and other signaling pathways. This document summarizes available experimental data, details relevant experimental protocols, and visualizes key metabolic and signaling pathways.
Executive Summary
Fatty acid amides (FAAs) are a class of endogenous signaling molecules involved in diverse physiological processes, including pain, inflammation, and neurotransmission. Their therapeutic potential is often limited by their rapid metabolic degradation. This guide focuses on this compound, an unsaturated fatty acid amide, and compares its expected metabolic profile with that of related saturated and unsaturated amides. The primary enzyme responsible for the hydrolysis of many FAAs is Fatty Acid Amide Hydrolase (FAAH). The presence of a double bond in the acyl chain, particularly in the α,β-position as in this compound, is predicted to influence its susceptibility to enzymatic degradation, potentially altering its pharmacokinetic profile and duration of action.
Introduction to Fatty Acid Amide Metabolism
The biological activity of FAAs is tightly regulated by their metabolic breakdown. The primary catabolic pathway for many N-acylethanolamines (NAEs), a major class of FAAs, is enzymatic hydrolysis.
Key Metabolic Enzymes:
-
Fatty Acid Amide Hydrolase (FAAH): A serine hydrolase that is the principal enzyme for the degradation of anandamide and other NAEs. FAAH hydrolyzes the amide bond, converting the FAA into its corresponding fatty acid and ethanolamine.
-
N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA): Another hydrolase that contributes to the breakdown of NAEs, showing a preference for certain substrates like palmitoylethanolamide (PEA).
The rate of hydrolysis by these enzymes is a critical determinant of the in vivo efficacy and duration of action of FAA-based therapeutics.
Comparative Metabolic Stability Data
While direct experimental data on the metabolic stability of this compound is limited in the public domain, we can infer its likely stability by comparing it with structurally related amides. The key structural feature of this compound is the α,β-unsaturation in its acyl chain.
| Compound | Structure | Key Structural Feature | Expected Metabolic Stability | Supporting Rationale |
| This compound | C16H31NO | α,β-Unsaturated Amide | Potentially Increased Stability | The α,β-unsaturated amide moiety can exhibit different electronic and steric properties compared to saturated amides, which may alter its affinity for and the rate of hydrolysis by FAAH. Some studies suggest that α,β-unsaturated amides can have increased metabolic stability compared to their saturated counterparts in certain contexts. |
| Palmitoylethanolamide (PEA) | C18H37NO2 | Saturated C16 Amide | Low | PEA is a known substrate for both FAAH and NAAA and is rapidly hydrolyzed in vivo. |
| Oleamide | C18H35NO | Monounsaturated (ω-9) Amide | Moderate | Oleamide is a substrate for FAAH. Its rate of hydrolysis is generally comparable to or slightly slower than that of anandamide. |
| Anandamide (AEA) | C22H37NO2 | Polyunsaturated (ω-6) Amide | Low | AEA is the archetypal substrate for FAAH and is known to be rapidly degraded. |
Note: The expected metabolic stability of this compound is a prediction based on the known structure-activity relationships of FAAH substrates. Experimental verification is required.
Experimental Protocols
The metabolic stability of fatty acid amides is typically assessed using in vitro methods, primarily with liver microsomes or hepatocytes. These systems contain the necessary enzymes to model phase I metabolism.
In Vitro Microsomal Stability Assay
This assay measures the rate of disappearance of a test compound when incubated with liver microsomes, which are rich in drug-metabolizing enzymes like cytochrome P450s and FAAH.
Protocol Outline:
-
Preparation of Reagents:
-
Test Compound (e.g., this compound) stock solution (typically in DMSO).
-
Liver microsomes (human, rat, or mouse).
-
NADPH regenerating system (Cofactor for many metabolic enzymes).
-
Phosphate buffer (pH 7.4).
-
Internal Standard for analytical quantification.
-
Quenching solution (e.g., acetonitrile).
-
-
Incubation:
-
The test compound is incubated with liver microsomes in the phosphate buffer at 37°C.
-
The reaction is initiated by the addition of the NADPH regenerating system.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Sample Processing:
-
The reaction in each aliquot is stopped by adding a quenching solution.
-
The samples are centrifuged to precipitate proteins.
-
-
Analysis:
-
The supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound relative to the internal standard.
-
-
Data Analysis:
-
The percentage of the compound remaining at each time point is plotted against time.
-
The half-life (t1/2) and intrinsic clearance (CLint) are calculated from the rate of disappearance.
-
Visualizing Metabolic and Signaling Pathways
Metabolic Pathway of N-Acylethanolamines
The following diagram illustrates the general metabolic pathway for the degradation of N-acylethanolamines, which is the class of compounds this compound belongs to.
Experimental Workflow for Microsomal Stability Assay
The workflow for a typical in vitro microsomal stability assay is depicted below.
Potential Signaling Pathways of Unsaturated Fatty Acid Amides
While the specific signaling targets of this compound are not yet fully elucidated, related unsaturated fatty acid amides are known to interact with
Head-to-Head Comparison of Analytical Methods for Hexadec-2-enamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the two primary analytical methodologies applicable for the quantification of Hexadec-2-enamide: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). As a long-chain unsaturated primary fatty acid amide, the analytical strategies for this compound are based on established methods for similar endogenous lipids like oleamide and palmitamide.
At a Glance: GC-MS vs. LC-MS/MS for this compound Analysis
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation of volatile compounds followed by mass-based detection. | Separation of compounds in liquid phase followed by mass-based detection. |
| Sample Volatility | Requires derivatization to increase volatility and thermal stability. | Direct analysis of the native compound is typically possible. |
| Sensitivity | High, often in the picogram to nanogram range. | Very high, often in the femtogram to picogram range. |
| Selectivity | Good, but can be limited by co-eluting matrix components. | Excellent, with high specificity from precursor-product ion transitions. |
| Sample Preparation | More complex, often involving extraction and mandatory derivatization. | Simpler, typically involving protein precipitation or liquid-liquid extraction. |
| Throughput | Lower, due to longer run times and sample preparation. | Higher, with faster run times and simpler sample preparation. |
| Instrumentation Cost | Generally lower than LC-MS/MS. | Generally higher than GC-MS. |
Quantitative Performance Data (Based on Analogs)
The following table summarizes typical quantitative performance data for analytical methods developed for long-chain fatty acid amides, which can be considered indicative for the analysis of this compound.
| Parameter | GC-MS (for Oleamide) | LC-MS/MS (for Palmitoylethanolamide & Oleoylethanolamide) |
| Linearity Range | 1 - 25 ng/mL | 0.5 - 100 ng/mL |
| Limit of Quantification (LOQ) | ~1 ng/mL | 0.5 - 1.0 ng/mL |
| Precision (RSD%) | < 15% | < 15% |
| Accuracy/Recovery (%) | > 85% | 85 - 115% |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is adapted from established methods for the analysis of oleamide and other primary fatty acid amides.
a) Sample Preparation: Solid-Phase Extraction (SPE)
-
Conditioning: Condition a normal phase SPE cartridge (e.g., 500 mg silica) with an appropriate solvent like hexane.
-
Loading: Load the lipid extract (resuspended in a non-polar solvent) onto the cartridge.
-
Washing: Wash the cartridge with a non-polar solvent (e.g., hexane) to remove interfering lipids.
-
Elution: Elute the fatty acid amides with a more polar solvent mixture, such as chloroform:isopropanol (2:1, v/v).
-
Drying: Evaporate the eluate to dryness under a stream of nitrogen.
b) Derivatization
-
To the dried residue, add 10 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Cap the vial and heat at 95°C for 5 minutes to form the N-trimethylsilyl derivative.
-
Cool the sample to room temperature before injection.
c) GC-MS Conditions
-
GC Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 min.
-
Ramp: 10°C/min to 200°C.
-
Ramp: 5°C/min to 270°C, hold for 5 min.
-
-
Injector Temperature: 250°C.
-
MS Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Detection Mode: Selected Ion Monitoring (SIM) for quantitative analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol is based on methods for the analysis of N-acylethanolamines like palmitoylethanolamide.
a) Sample Preparation: Protein Precipitation
-
To 50 µL of plasma sample, add 150 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., d4-Hexadec-2-enamide).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
b) LC-MS/MS Conditions
-
LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
Mobile Phase B: Acetonitrile/Methanol (9:1, v/v) with 0.1% formic acid and 5 mM ammonium formate.
-
Gradient Elution: A suitable gradient from ~50% B to 100% B over several minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS Detection: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: [M+H]+ for this compound.
-
Product Ion: A specific fragment ion resulting from the collision-induced dissociation of the precursor ion.
-
Visualizations
Analytical Workflow Comparison
Caption: Comparative workflows for GC-MS and LC-MS/MS analysis.
Plausible Signaling Pathway Context
While the
Safety Operating Guide
Personal protective equipment for handling Hexadec-2-enamide
Disclaimer: A specific Safety Data Sheet (SDS) for Hexadec-2-enamide was not located. The following guidance is based on the safety profiles of structurally similar amide compounds, such as Oleamide and Hexanamide. It is imperative to handle this compound with caution and to conduct a thorough risk assessment before use.
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes operational procedures and disposal plans to ensure laboratory safety and regulatory compliance.
Personal Protective Equipment (PPE)
Given the potential for skin, eye, and respiratory irritation based on similar compounds, a comprehensive PPE strategy is crucial.[1][2] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Ensure gloves are regularly inspected for tears or holes before use. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory. Use of a face shield is recommended when handling larger quantities or if there is a splash hazard. |
| Body Protection | Laboratory coat or chemical-resistant apron | A fully buttoned lab coat should be worn. For larger quantities, a chemical-resistant apron over the lab coat is advised. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary for operations with a potential for aerosol or dust generation. | All handling of solid this compound should be performed in a certified chemical fume hood. |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to minimize exposure and maintain the integrity of this compound.
Handling:
-
Always handle this compound within a designated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[3]
-
Avoid direct contact with skin and eyes.[2]
-
Use non-sparking tools and equipment to prevent ignition sources.[3]
-
Wash hands thoroughly with soap and water after handling.
Storage:
-
Store in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]
-
Ensure the storage area is secure and accessible only to authorized personnel.
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with all local, state, and federal regulations.
Waste Collection:
-
Collect all solid waste, including contaminated PPE (gloves, etc.), in a designated, labeled hazardous waste container.
-
Solutions of this compound should be collected in a separate, labeled liquid hazardous waste container.
Disposal Procedure:
-
Do not dispose of this compound down the drain or in regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for proper disposal of the hazardous waste.
-
Follow all EHS guidelines for waste container labeling and pickup.
Experimental Workflow for Safe Handling
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
